Marine algae primarily synthesize DMSP via the transamination pathway, which is distinct from the pathway found in higher plants [1]. The key steps and recently discovered enzymes involved are outlined below.
The transamination pathway initiates from methionine and involves a series of transformations: transamination, reduction, S-methylation, and final oxidative decarboxylation to yield DMSP [1]. The S-methylation step, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, is a key committed step.
Research has expanded the known enzymes responsible for this step:
A separate, bifunctional enzyme named DsyGD, which performs both the S-methylation and decarboxylation steps, has been identified in some bacteria but not yet in algae [3].
The intracellular concentration of DMSP varies significantly between different algal groups and is influenced by environmental factors. The tables below summarize key quantitative findings.
Table 1: Intracellular DMSP Concentrations in Various Algal Taxa
| Algal Group | Example Species | Cytosolic DMSP (mM) | Notes |
|---|---|---|---|
| Chrysophytes | Ochromonas sp. | 529 - 596 [5] | Very high accumulators |
| Dinoflagellates | Prorocentrum sp. | Up to 1,082 [5] | Among the highest concentrations measured |
| Prymnesiophytes | Emiliania huxleyi | ~166 [5] | Includes coccolithophores |
| Phaeocystis sp. | 71 - 169 [5] | Forms major blooms | |
| Prasinophytes | Platymonas subcordiformis | ~170 [5] | |
| Diatoms | Melosira numuloides | ~264 [5] | Not all diatoms produce DMSP |
| Mixed species (from seawater) | 38 ± 18 [5] | Generally lower accumulators | |
| Pelagophyceae | Unspecified species | Not quantified | Recently identified as abundant, globally significant producers [4] |
Table 2: Environmental DMSP Concentrations and Influencing Factors
| Parameter | Concentration / Effect | Context / Location |
|---|---|---|
| Seawater DMSP (dissolved) | 10 - 200 nM [6] [2] | Typical range in euphotic zone |
| Lake Baikal (freshwater) | Up to 340 nM [6] | Ice-covered lake during spring bloom |
| Sea-ice (brine channels) | 25 - 800 nM [6] | Antarctic sea-ice cores |
| Nitrogen deficiency | Increases production [1] | Enhances DMSP synthesis |
| Low temperature | Increases production [6] | Acts as a cryoprotectant |
Common methodologies used to study the production and cycling of DMSP in marine environments are summarized below.
1. In Vivo Isotope Labeling for Pathway Elucidation
2. Measuring DMSP and DMS in Environmental Samples
3. Identification and Isolation of DMSP-Producing Bacteria
Recent studies are reshaping the understanding of DMSP's ecological role:
DMSP is not just a simple metabolic intermediate; it is a multi-functional molecule central to microalgal survival and ecological function. The table below summarizes its core physiological roles:
| Function | Mechanism of Action | Key Evidence |
|---|---|---|
| Osmotic Regulation | Acts as a compatible solute to maintain cell volume and water balance under changing salinity, without disrupting cellular metabolism [1]. | Particularly important as a compatible solute at low temperatures [1]. |
| Antioxidant Defence | DMSP and its breakdown products (DMS, acrylate, dimethylsulfoxide) effectively scavenge reactive oxygen species (ROS) like hydroxyl radicals [2]. | Exposure to oxidative stressors (UV radiation, H₂O₂) substantially increases cellular DMSP and its conversion to DMS [2]. |
| Chemical Defence | Enzymatic cleavage of DMSP by DMSP lyase produces compounds like DMS and acrylate, which can deter grazers [1]. | Proposed as an effective chemical defense against grazing [1]. |
| Cryoprotection | Helps protect cells from damage at low temperatures [3] [4]. | Identified as a function in phytoplankton [3] [4]. |
The production and breakdown of DMSP involve distinct and complex biochemical pathways.
DMSP is synthesized from methionine via multiple pathways. The following diagram illustrates the transamination pathway, one of the primary routes in many algae and bacteria:
DMSP biosynthesis via the transamination pathway.
Key enzymes in other pathways include DSYB and TpMMT in eukaryotes, and DsyB, MmtN, and BurB in bacteria [5] [6]. Recent research has identified new bifunctional enzymes like DsyGD and diverse DSYE proteins, greatly expanding the number and diversity of known DMSP-producing organisms [5].
Once DMSP is released into the environment—through cell lysis or exudation—it becomes a key nutrient for the microbial community. The following chart shows the two primary bacterial catabolism pathways that determine the fate of sulfur:
Competing bacterial pathways for DMSP catabolism.
The cleavage pathway, catalyzed by various DMSP lyases (e.g., DddP, DddQ, DddW in bacteria and Alma1 in algae), produces volatile DMS and acrylate [6] [7]. The demethylation pathway, initiated by the DmdA enzyme, incorporates sulfur into the microbial food web as methanethiol (MeSH) [8] [6]. The DmdA gene is found in a large proportion of marine bacterioplankton, which explains why an estimated 80% of DMSP is degraded via the demethylation pathway [8].
The capacity for DMSP production and accumulation varies significantly among different phylogenetic groups.
| Phytoplankton Group | Typical Intracellular DMSP Concentration | Notable High Producers |
|---|---|---|
| Dinoflagellates (Dinophyceae) | Up to 1-2 M in a few species; more typically 50-400 mM [1]. | Scrippsiella trochoidea (Highest DMSP: 56.70 fmol cell⁻¹) [9]. |
| Prymnesiophyceae (e.g., Coccolithophores) | Typically 50-400 mM [1]. | Prymnesiacee (Highest DMS: 0.86 fmol cell⁻¹) [9]. |
| Chrysophyta | Varies; can be significant producers [9]. | |
| Bacillariophyceae (Diatoms) | Some members produce significant amounts; others very low [1] [8]. | |
| Cyanobacteria | Generally very low [8]. | Recently discovered low producers with alternative enzymes (e.g., DsyGD) [5]. |
DMSP levels are dynamic and influenced by environmental conditions and growth phase. The highest cellular concentrations are often found during the stationary or senescent growth phases [9]. Furthermore, DMSP-sulphur can comprise 50% to nearly 100% of the total cellular organic sulphur in producing algae [1].
Studying DMSP requires specific methodologies to quantify its concentration and the activity of related enzymes.
Traditional gas chromatography (GC) methods for measuring DMS—a proxy for DLA—are labor-intensive. A advanced protocol uses Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for real-time, accurate measurement [3].
Workflow for measuring DMSP lyase activity via SIFT-MS.
To understand how bacteria regulate the cleavage and demethylation pathways, a sophisticated single-cell reporter assay has been developed [7].
The discovery of novel DMSP synthesis enzymes like DsyGD and DSYE in diverse and abundant algae (particularly bloom-forming Pelagophyceae) and bacteria fundamentally expands the known diversity of DMSP producers [5]. This necessitates a re-evaluation of global DMSP production models, which have traditionally focused on a limited number of algal groups.
Future research should prioritize:
In the diatom Thalassiosira pseudonana, DMSP is synthesized from methionine. The table below outlines the proposed steps, though not all enzymes have been identified [1] [2] [3].
| Step | Reactant | Product | Enzyme (Putative) | Status in Diatoms |
|---|---|---|---|---|
| 1 | L-Methionine | 4-Methylthio-2-Oxobutyrate (MTOB) | Transaminase | Enzyme activity detected; gene unidentified [1]. |
| 2 | 4-Methylthio-2-Oxobutyrate (MTOB) | 4-Methylthio-2-Hydroxybutyrate (MTHB) | Reductase | Enzyme activity detected; gene unidentified [1]. |
| 3 | 4-Methylthio-2-Hydroxybutyrate (MTHB) | 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) | MTHB-Methyltransferase | Gene identified (TpMMT) [1]. |
| 4 | 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) | Dimethylsulfoniopropionate (DMSP) | Oxidative Decarboxylase | Enzyme activity detected; gene unidentified [1]. |
This pathway can be visualized as follows:
The four-step DMSP biosynthesis pathway from methionine in diatoms. The key methyltransferase enzyme (TpMMT) has been identified [1].
Environmental factors induce DMSP production, but research in Thalassiosira pseudonana suggests this may not require upregulation of the entire sulfur assimilation pathway [2] [3]. Key findings include:
| Environmental Factor | Observed Change in DMSP | Molecular-Level Response |
|---|---|---|
| High Salinity | Increased intracellular concentration [1] [2] [3] | Increase in TpMMT protein; activities of first three pathway enzymes detected [1]. |
| Nitrogen Limitation | Increased intracellular concentration [2] [3] | Limited coordination of sulfur assimilation gene expression [2] [3]. |
| Increased Light Intensity | Increased intracellular concentration [2] [3] | Limited coordination of sulfur assimilation gene expression [2] [3]. |
A proteomic study on the sea-ice diatom Fragilariopsis cylindrus under high salinity stress also supports this coordinated response, showing increased abundance of protein isoforms involved in the methionine cycle and DMSP synthesis [4].
The following methodologies are critical for studying DMSP biosynthesis and regulation:
1. Inducing DMSP Biosynthesis for Study
2. Quantifying DMSP
3. Identifying and Studying Pathway Enzymes
The core pathway from methionine to DMSP in diatoms is established, but the identities of all enzymes except the methyltransferase (TpMMT) remain a active research frontier.
DMSP is a key organosulfur molecule with roles in osmoprotection, antioxidant defense, and global sulfur cycling [1] [2]. Its synthesis from methionine occurs via multiple pathways, with the methylation pathway being initiated by specific SAM-dependent methyltransferases [1].
| Enzyme | Organism Source | Pathway Role | Protein Structure | Catalytic Mechanism |
|---|---|---|---|---|
| BurB | Burkholderia thailandensis (β-proteobacterium) | Methylates Methionine (Met) to S-methyl-methionine (SMM) [1] | SET domain; tetramer in solution [1] | Proximity and desolvation [1] |
| MmtN | Diverse Actinobacteria, α-, and γ-proteobacteria (e.g., Roseovarius indicus) [2] | Methylates Methionine (Met) to S-methyl-methionine (SMM) [2] | Rossmann-like fold; trimer in solution [2] | Proximity and desolvation [2] |
| Bmt | Phaeobacter inhibens (Roseobacter group) [3] | Directly produces Methionine from DMSP and betaine (stand-alone methionine synthase) [3] | Minimal MetH (betaine-homocysteine S-methyltransferase) [3] | Direct methyl transfer, bypassing THF/cobalamin [3] |
The core reaction catalyzed by BurB and MmtN is the transfer of a methyl group (-CH₃) from SAM to the sulfur atom of methionine, producing SMM and S-adenosyl-L-homocysteine (SAH) as a by-product [1] [2]. This is an S_N2-type nucleophilic substitution reaction [4].
Diagram 1: The core methylation reaction catalyzed by BurB and MmtN in the DMSP synthesis pathway.
Understanding the function of these enzymes requires a look at their three-dimensional structure and kinetic properties.
The table below summarizes key biochemical properties for easy comparison:
| Enzyme | Optimal pH | Optimal Temp (°C) | K_M for SAM | K_M for Methionine | Specificity |
|---|---|---|---|---|---|
| BurB | 9.0 | 40 | 1.8 mM | 16.6 mM | Specific for Met (not MTHB or MMPA) [1] |
| MmtN (R. indicus) | 8.0 | 30 | 6.2 mM | 15.3 mM | Specific for Met (not MTHB, MMPA, or glycine) [2] |
Diagram 2: Proposed catalytic mechanism of BurB involving a conformational change.
For researchers aiming to characterize such enzymes, here are detailed methodologies for key assays.
This is a standard method to confirm methyltransferase activity by detecting the reaction products (SAH and SMM).
Determining the 3D structure of an enzyme in complex with its substrates or products provides the most direct insight into its catalytic mechanism.
SAM-dependent methyltransferases hold significant promise beyond fundamental science.
This field is rapidly advancing, with structural biology and enzyme engineering opening new avenues for drug discovery and green chemistry. Further research will undoubtedly uncover more diverse methyltransferases and novel applications.
The core antioxidant function of DMSP and DMS lies in their direct chemical interaction with reactive oxygen species (ROS). The proposed mechanism is summarized in the diagram below.
This antioxidant action occurs through several key processes:
Substantial research, particularly on the coccolithophore Emiliania huxleyi, supports the antioxidant role of DMSP and DMS. The experimental workflow below outlines a typical approach for investigating this phenomenon.
Key experimental findings demonstrate that oxidative stressors significantly influence DMSP/DMS dynamics and redox status:
| Stressor / Experimental Condition | Observed Effect on DMSP/DMS | Measured Oxidative Damage/Response |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |
| High Copper (Cu²⁺) | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |
| Iron (Fe) Limitation | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |
| Nanoplastics Exposure (0.5 mg L⁻¹, 80 nm) in E. huxleyi | Information not specified in studies. | Significant increase in superoxide anion (O₂•⁻) production rate; Increased activities of antioxidant enzymes SOD and CAT [2]. |
| Solar Ultraviolet Radiation | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |
These experimental results provide strong evidence that the DMSP/DMS system is a generalized inducible response to oxidative stress in marine algae [2] [1].
The antioxidant function of DMSP and DMS extends beyond cellular protection to have important ecological and climatic consequences:
Studying the DMSP and DMS antioxidant mechanism involves specific methodological approaches:
Dimethylsulfoniopropionate (DMSP) is a pivotal organosulfur compound in global biogeochemical cycles, serving critical physiological functions in diverse photosynthetic organisms ranging from marine phytoplankton to terrestrial plants. This zwitterionic metabolite has garnered significant research attention due to its multifunctional role in environmental stress adaptation, particularly in saline environments. As a compatible solute, DMSP accumulates to high intracellular concentrations without disrupting cellular metabolism, enabling organisms to maintain osmotic balance under hyperosmotic conditions [1] [2]. Beyond its established osmoprotective function, DMSP serves as a potent antioxidant, cryoprotectant, grazing deterrent, and methyl donor in biological systems [1] [3] [4].
The ecological significance of DMSP extends beyond cellular protection, as it is the primary precursor to the climate-active gas dimethylsulfide (DMS). Atmospheric oxidation of DMS contributes to cloud condensation nuclei formation, potentially influencing Earth's albedo and climate regulation through a complex feedback loop [2]. This connection between DMSP production and climate dynamics underscores the importance of understanding the factors that regulate DMSP synthesis and accumulation in response to environmental stressors such as salinity fluctuation.
The fundamental mechanism through which DMSP mitigates salinity stress involves its function as a compatible solute. When organisms face hyperosmotic conditions, they accumulate specific organic osmolytes to balance the internal osmotic potential with the external environment without interfering with essential biochemical processes. DMSP exemplifies this adaptive strategy through several key characteristics:
Cellular Osmotic Balance: DMSP accumulates in the cytoplasm to counterbalance the high ion concentrations in vacuoles or external environments, maintaining cell turgor and preventing water loss under saline conditions [1] [2]. In sea-ice diatoms like Fragilariopsis cylindrus, intracellular DMSP increased by approximately 85% when salinity was shifted from 35 to 70 over a 24-hour period [2].
Enzyme Compatibility: Unlike inorganic ions, DMSP does not disrupt enzyme activity even at high concentrations. Studies demonstrate that DMSP protects enzymatic function better than equimolar concentrations of NaCl, making it particularly suitable for maintaining metabolic processes under osmotic stress [1].
Multifunctional Osmolyte: DMSP serves dual roles in salinity stress tolerance, functioning both as a compatible solute that minimizes ionic disruption of enzyme activity and as a key participant in antioxidant cascades that mitigate oxidative damage associated with salt stress [1].
Salinity stress induces not only osmotic imbalance but also secondary oxidative stress through increased reactive oxygen species (ROS) production. DMSP participates in an integrated cellular response to these interconnected challenges:
Antioxidant Cascade: DMSP and its metabolites (DMS, acrylate, DMSO) form a powerful antioxidant system that scavenges harmful ROS, particularly hydroxyl radicals [1]. This antioxidant capacity is equivalent in reducing power to glutathione, one of the primary antioxidant systems in cells [2].
Dynamic DMSP/DMSO Conversion: Under oxidative stress conditions, DMSP is converted to dimethylsulfoxide (DMSO) through ROS-mediated oxidation. The intracellular DMSPp/DMSOp ratio serves as a sensitive indicator of oxidative stress, with decreasing values signaling enhanced ROS production [1]. In high DMSP producers like dinoflagellates and prymnesiophytes, cellular DMSP concentrations are sufficient to effectively control ROS levels, sometimes surpassing the capacity of other antioxidants like ascorbate and glutathione [1].
The following diagram illustrates the interconnected osmotic and oxidative stress response mechanisms involving DMSP:
> DMSP mediates both osmotic and oxidative stress responses under high salinity conditions.
The production and accumulation of DMSP in response to salinity stress varies significantly across species, with systematic investigations revealing important patterns in diverse photosynthetic organisms.
Table 1: DMSP Production Under Salinity Stress Across Different Species
| Organism | Type | Salinity Conditions | DMSP Response | Key Findings | Reference |
|---|---|---|---|---|---|
| Fragilariopsis cylindrus | Sea-ice diatom | 35 → 70 over 24h | 85% increase in intracellular DMSP | Proteins from Met pathway increased 1.8-2.8 fold; sustained elevation for 5-7 days | [2] |
| Prymnesium simplex | Prymnesiophyte | 28 vs 32 PSU | Higher DMSPp at 32 PSU in exponential phase | Maximum dissolved DMSP at lower salinity (28 PSU) | [5] |
| Spartina anglica | Cordgrass | Natural saltmarsh gradient | 6 μmol g⁻¹ FW in leaves | DMSP synthesis genes highly expressed in leaves; 16-58% of leaf concentration in other tissues | [3] [4] |
| Arundo donax | Giant reed | Moderate drought stress | Increased foliar DMSP | Associated with MET pathway activation; antioxidant function | [6] |
| Vibrio parahaemolyticus | Bacterium | High salinity medium | Growth rescue by DMSP | BCCT family transporters (BccT1, BccT2) identified for DMSP uptake | [7] |
Different taxonomic groups exhibit distinct patterns of DMSP production and accumulation in response to salinity stress:
Phytoplankton Responses: The relationship between salinity and DMSP production varies across phytoplankton taxa. In prymnesiophytes like Phaeocystis spp., DMSP increases exponentially with salinity, while other species show more moderate responses [1]. The prymnesiophyte Prymnesium simplex demonstrated higher particulate DMSP (DMSPp) at elevated salinity (32 PSU) during exponential growth phases, while dissolved DMSP (DMSPd) was maximal at lower salinity (28 PSU) [5].
Halophytic Plants: Saltmarshes dominated by Spartina cordgrasses represent global hotspots for DMSP production, with Spartina anglica accumulating up to 6 μmol g⁻¹ fresh weight in leaf tissues [3] [4]. DMSP concentrations in Spartina populations correlate with environmental gradients across saltmarshes, reflecting adaptation to saline conditions [3].
Marine Bacteria: Heterotrophic marine bacteria, including Vibrio species, can accumulate DMSP as an osmoprotectant through specific BCCT family transporters, suggesting DMSP may play a significant role in bacterial ecology in saline environments [7].
The biosynthesis of DMSP occurs through specialized metabolic pathways that diverge between major taxonomic groups:
> DMSP biosynthesis pathways in plants and algae share multiple enzymatic steps.
The identification of DMSP synthesis genes in Spartina anglica has revealed key enzymatic components:
Methionine S-methyltransferase (MMT): Catalyzes the first step of plant DMSP synthesis, producing S-methylmethionine (SMM) [3] [4]. In S. anglica, SaMMT1 showed functional MMT activity, while SaMMT2 with a 10-amino acid insertion in the conserved S-adenosylmethionine-binding domain was inactive [3].
S-methylmethionine decarboxylase (SDC): Specifically decarboxylates SMM to form DMSP-amine. S. anglica SaSDC demonstrated a Km of 2.13 ± 0.20 mM and Kcat of 1.67 ± 0.08 nmol µg⁻¹ min⁻¹ protein with SMM as substrate [3] [4].
DMSP-amine oxidase (DOX): Oxidizes DMSP-amine to DMSP-aldehyde. S. anglica SaDOX showed significantly higher activity (Kcat ~298.57 pmol µg⁻¹ min⁻¹) compared to SaCAO1 (Kcat ~6.63 pmol µg⁻¹ min⁻¹) [3] [4].
Aldehyde dehydrogenase (ALDH): Converts DMSP-aldehyde to DMSP. Multiple ALDH enzymes with promiscuous substrate ranges can perform this final step [3].
The regulation of DMSP synthesis in response to salinity involves coordinated changes at multiple levels:
Transcriptional Regulation: In Spartina anglica, transcript levels of DMSP synthesis genes (particularly SaSDC) were significantly higher in leaves compared to other tissues, corresponding with elevated SDC and DOX enzyme activities in leaf tissues [3] [4].
Protein Abundance Modulation: Proteomic analysis of Fragilariopsis cylindrus revealed that one-third of proteins increased under high salinity were associated with amino acid pathways [2]. Key enzymes in the methionine-DMSP biosynthesis pathway showed substantial increases:
Metabolic Flux Adjustment: Under salinity stress, carbon allocation shifts toward compatible solute synthesis, with increased flux through the methionine pathway enhancing DMSP production [1] [2]. This metabolic reprogramming represents a fundamental adaptation to osmotic stress across diverse photosynthetic organisms.
Accurate measurement of DMSP concentrations and transformation rates is essential for investigating its role in salinity stress response:
Sample Collection and Processing: For phytoplankton cultures, aliquots of unfiltered culture are directly added to glass vials containing NaOH for total DMSP analysis. For particulate DMSP (DMSPp), culture aliquots are filtered through glass fiber filters (Whatman GF/F), while the filtrate is used for dissolved DMSP (DMSPd) measurement [5].
Alkaline Cleavage and DMS Detection: DMSP is indirectly quantified through its alkaline cleavage to DMS. Samples are treated with 10 M NaOH and sealed in gas-tight vials with Teflon-coated butyl rubber septa, then left to react in the dark at room temperature for at least 12 hours to ensure complete DMSP conversion to DMS [5].
Chromatographic Analysis: The resulting DMS is analyzed using gas chromatography systems equipped with flame photometric detectors (GC-FPD) or mass spectrometers (GC-MS). Typical GC conditions include:
Calibration and Quantification: Calibration curves are prepared using DMSP standards (e.g., Research Plus, USA) at different concentrations, enabling accurate quantification of sample DMSP content [5].
Advanced molecular approaches enable comprehensive investigation of DMSP biosynthesis regulation:
Transcriptomic Analysis: RNA sequencing identifies candidate DMSP synthesis genes and their expression patterns across tissues and conditions. For Spartina anglica, transcriptome screening identified MMT, SDC, and DOX candidates that were subsequently characterized [3].
Functional Characterization: Recombinant enzymes expressed in E. coli are purified and assayed for specific activities. Kinetic parameters (Km, Kcat) determined through these assays reveal catalytic efficiencies of DMSP synthesis enzymes [3] [4].
Proteomic Approaches: Two-dimensional gel electrophoresis and mass spectrometry identify protein changes associated with salinity-induced DMSP increases. In Fragilariopsis cylindrus, this approach revealed elevated proteins from the methionine-DMSP biosynthesis pathway under hypersaline conditions [2].
Table 2: Experimental Methods for DMSP Pathway Analysis
| Method Category | Specific Techniques | Key Applications | Considerations |
|---|---|---|---|
| DMSP Quantification | GC-FPD, GC-MS headspace analysis | Quantifying DMSP concentrations in cultures, tissues, and environmental samples | Requires complete alkaline cleavage; calibration with DMSP standards essential |
| Gene Identification | RNA sequencing, transcriptome screening, homology searches | Identifying candidate DMSP synthesis genes | Functional validation required due to enzyme promiscuity in some families |
| Enzyme Characterization | Recombinant protein expression, kinetic assays, substrate specificity tests | Determining catalytic efficiency and substrate preferences of DMSP enzymes | SDC and DOX are most specific to high-level DMSP production |
| Protein Analysis | 2D gel electrophoresis, mass spectrometry, western blot | Quantifying changes in DMSP pathway protein abundance | Reveals post-transcriptional regulation and protein isoform changes |
| Metabolic Engineering | Heterologous expression, transgenic approaches, root uptake assays | Testing gene function and enhancing DMSP production | Demonstrated improved salinity and drought tolerance in engineered plants |
The protective properties of DMSP against salinity stress present promising opportunities for agricultural and environmental biotechnology:
Crop Improvement Strategies: Engineering DMSP synthesis pathways into crop plants offers a viable approach to enhance salinity tolerance. Heterologous expression of Spartina DMSP synthesis genes (MMT, SDC, DOX) in Arabidopsis conferred increased tolerance to both salinity and drought stress [3] [4].
Alternative Delivery Methods: Direct application of DMSP through root uptake provides a non-genetic approach to enhance stress tolerance. Experimental administration of DMSP to plants via root systems successfully improved salinity and drought resilience [3] [4].
Microbial Management: Understanding bacterial DMSP uptake and metabolism could inform probiotic development for aquaculture and agricultural systems where salinity stress impacts productivity [7].
Several promising research directions are emerging from recent advances in DMSP biology:
Gene Discovery and Characterization: While key DMSP synthesis genes have been identified in Spartina, equivalent genes in phytoplankton and other high DMSP producers remain to be fully elucidated, presenting opportunities for discovering novel enzymatic mechanisms [2] [3].
Regulatory Network Analysis: Understanding how DMSP synthesis is integrated with broader stress response networks, including connections with circadian regulation and flowering time control, represents an important frontier [8].
Ecosystem-Scale Implications: Quantifying how environmental changes alter DMSP production and its subsequent impact on climate feedback mechanisms requires improved modeling incorporating molecular-level understanding of DMSP regulation [2] [3].
Metabolic Engineering Optimization: Fine-tuning DMSP accumulation in crop plants while avoiding potential yield penalties requires better understanding of carbon allocation and metabolic flux control in engineered systems [3] [9].
Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound synthesized by phytoplankton, corals, and some bacteria. Its degradation product, Dimethyl Sulfide (DMS), is a climatically important trace gas that influences cloud formation and global temperature [1] [2].
The table below summarizes the quantitative data and key correlations observed in the Yellow Sea (YS) and East China Sea (ECS) during summer, highlighting the environmental factors at play [1].
| Parameter | Observed Range (Average) | Key Correlations & Environmental Influences |
|---|---|---|
| DMS | 0.94 to 8.44 nmol/L (avg: 4.04 nmol/L) [1] | Positive correlation with DMSPd and DMSPp; high values in nutrient-rich surface waters [1]. |
| DMSPd (Dissolved) | 1.27 to 21.08 nmol/L (avg: 9.33 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSPp (Particulate) | 2.83 to 51.90 nmol/L (avg: 21.83 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSP Lyase Activity (DLA) | 0.24 to 9.82 nmol/L/h (avg: 3.19 nmol/L/h) [1] | Higher activity in surface and bottom waters; influenced by water masses and bacterial action [1]. | | Environmental Drivers | --- | YSCWM (colder, deeper water): Lower DMS/P [1]. YDW (nutrient-rich): Higher biomass, elevated DMS/P [1]. |
DMSP is primarily consumed by marine bacteria through three major pathways. The cleavage pathway is responsible for producing DMS, while the demethylation pathway dominates sulfur assimilation [1].
Figure 1: The three primary bacterial pathways for DMSP degradation. The cleavage pathway (red) produces the climate-active gas DMS [1].
The referenced study isolated and characterized bacteria capable of degrading DMSP and DMSO, providing a methodology to quantify their role in the sulfur cycle [1].
The core experimental approach involved isolating specific bacteria from environmental samples and conducting controlled degradation assays [1].
Figure 2: The experimental workflow for isolating DMSP-degrading bacteria and assessing their metabolic activity [1].
The experiments with isolated bacteria yielded the following key results [1]:
| Experimental Focus | Key Finding | Quantitative Result |
|---|---|---|
| DMS Production from DMSP | The cleavage pathway's contribution to total DMSP degradation. | Ranged from 2.5% to 47.1% of total degraded DMSP [1]. |
| Glucose Impact on DMSO Degradation | Effect of a carbon source on DMSO degradation rates. | Degradation was enhanced by a factor of 4.5 to 7.0 when glucose was added [1]. |
| Bacterial Isolation | Success in isolating relevant bacteria from the environment. | 21 DMSP-degrading and 12 DMSO-degrading bacteria were isolated [1]. |
Based on this research, here are key points to consider for related studies:
Dimethylsulfoniopropionate (DMSP) is a naturally occurring organosulfur compound with the chemical formula (CH₃)₂S⁺CH₂CH₂COO⁻, making it a zwitterionic metabolite that is highly abundant in marine environments. First identified in the marine red alga Polysiphonia fastigiata in 1948, DMSP has since been recognized as a crucial component of the global sulfur cycle, with estimated annual production of 2.0 Pg S/year [1]. DMSP serves as the primary biological precursor for dimethyl sulfide (DMS), a volatile gas that contributes approximately 27.1 TgS/year to the atmosphere from oceanic emissions [1]. This flux represents the largest natural source of sulfur to the atmosphere, comparable in magnitude to sulfur dioxide emissions from coal combustion [2] [3].
The climatic significance of DMSP-derived DMS cannot be overstated. Once in the atmosphere, DMS undergoes oxidation to form sulfate aerosols that function as cloud condensation nuclei (CCN). These particles influence the Earth's radiation balance by increasing cloud albedo, potentially exerting a climate cooling effect estimated at -1.7 to -2.3 W/m², which is comparable to the warming effect of anthropogenic CO₂ emissions (1.83 ± 0.2 W/m²) [1]. This connection between oceanic phytoplankton production, DMS emissions, and climate regulation forms the basis of the CLAW hypothesis (named after the authors' initials), which proposes a complex feedback loop between ocean ecosystems and global climate [4].
DMSP production is widespread across diverse marine organisms, though concentrated in specific taxonomic groups:
DMSP biosynthesis proceeds via different pathways in various organisms, all beginning with methionine but diverging in subsequent steps, indicating that the ability to synthesize DMSP has evolved multiple times independently [2] [3]. The diagram below illustrates the major documented biosynthetic routes.
Two primary DMSP biosynthetic pathways have been identified across different organisms.
The phytoplankton/algal pathway (black) proceeds through transamination of methionine to 4-methylthio-2-oxobutyrate (MTOB), followed by reduction, methylation, and decarboxylation steps. In contrast, the higher plant pathway (red) begins with S-methyl-L-methionine (SMM) and proceeds through different intermediates [2] [3]. Bacterial DMSP biosynthesis appears to follow the phytoplankton/algal pathway [5].
Environmental factors significantly influence DMSP production. In the model bacterium Labrenzia aggregata LZB033, DMSP production and dsyB transcription are upregulated by increased salinity, nitrogen limitation, and lower temperatures [5], consistent with DMSP's role as a compatible solute in osmoregulation.
DMSP serves multiple critical physiological functions for marine organisms:
The multifunctional nature of DMSP makes it a critical metabolite at the intersection of microbial ecology, biogeochemistry, and climate science.
Marine bacteria primarily catabolize DMSP through two competing pathways: the demethylation pathway that retains sulfur in the marine food web, and the cleavage pathway that produces volatile DMS.
The demethylation pathway involves four key enzymes that progressively convert DMSP to methanethiol (MeSH) and eventually incorporate sulfur into bacterial biomass:
This pathway is particularly important in Roseobacter and SAR11 clades of Alphaproteobacteria, which possess specialized enzymes for efficient DMSP demethylation [2] [3]. The demethylation pathway dominates DMSP catabolism in most marine environments, with approximately 70-90% of DMSP sulfur processed via this route.
The cleavage pathway utilizes DMSP lyase enzymes to cleave DMSP into DMS and acrylate. Multiple structurally distinct DMSP lyases have been identified with different taxonomic distributions:
Recent research on Acinetobacter sp. ZS25 has identified key amino acid residues critical for DddY function (Thr131, Asp181, Tyr225, Gly230, Gly250, His263, His265, Glu269, Tyr271, Leu274, Tyr331, and His338) through site-directed mutagenesis [8]. The kinetic parameters for AsDddY include a Kₘ of 2.6 mM and k꜀ₐₜ of 12.7 × 10³ s⁻¹ [8].
The relationship between these pathways and their environmental impacts is summarized below.
The competing bacterial pathways for DMSP catabolism determine the fate of marine sulfur.
The relative flux through these competing pathways has significant environmental implications, as the cleavage pathway determines DMS emissions to the atmosphere while the demethylation pathway retains sulfur in marine ecosystems.
Table 1: Typical Concentration Ranges of DMS and DMSP in Marine Environments
| Compound | Typical Range | Mean Concentration | Notes | Citation |
|---|---|---|---|---|
| DMS | 3-7.5 nM (summer) | 2.88 nM (autumn) - 7.5 nM (summer) | Higher in summer due to increased biological production | [1] |
| Dissolved DMSP (DMSPd) | 12.54-24.15 nM | 12.54 nM (autumn) - 24.15 nM (summer) | Correlates with phytoplankton abundance | [1] |
| Particulate DMSP (DMSPp) | 24.15-77.1 nM | 24.15 nM (autumn) - 77.1 nM (summer) | Associated with phytoplankton cells | [1] |
Regional variations in DMS and DMSP concentrations are significant. In the Bohai Sea and Yellow Sea, higher concentrations are observed in the Yellow River estuary, Laizhou Bay, the Yellow Sea Cold Water Mass, and the Yangtze River Diluted Water [1]. These patterns are driven by complex interactions between nutrient inputs, phytoplankton community composition, and bacterial processing.
Table 2: Kinetic Parameters and Characteristics of DMSP Degrading Enzymes
| Enzyme | Organism | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Pathway | Citation |
|---|---|---|---|---|---|
| AsDddY | Acinetobacter sp. ZS25 | 2.6 | 12.7 × 10³ | Cleavage | [8] |
| DmdA | Various bacteria | N/A | N/A | Demethylation | [2] |
| DmdB | Various bacteria | N/A | N/A | Demethylation | [2] |
| DmdC | Various bacteria | N/A | N/A | Demethylation | [2] |
| DmdD | Various bacteria | N/A | N/A | Demethylation | [2] |
Traditional methods for measuring DMS and DMSP have relied on gas chromatography (GC) with sulfur-specific detectors such as flame photometric detectors [7]. These methods require multiple steps including gas extraction, DMS trapping, desorption, injection, and chromatographic separation, making them labor-intensive and time-consuming [7].
More recent advances utilize mass spectrometry-based approaches that provide faster, more sensitive measurements:
Principle: DLA is estimated by measuring the rate of DMS production after adding excess DMSP substrate to a sample [7].
Procedure:
SIFT-MS Method Advantages:
Genetic techniques for studying DMSP metabolism include:
The experimental workflow for comprehensive DMSP analysis integrates these various approaches.
Integrated experimental approach for analyzing the marine sulfur cycle.
Recent advances in DMSP research include:
While DMSP itself is not directly used in pharmaceuticals, its biological activities and enzymatic pathways offer several promising directions for drug discovery:
The tools and fundamental knowledge of DMSP metabolism are establishing a foundation for applied research with potential biomedical implications, particularly in antimicrobial development and understanding sulfur-based cellular protection mechanisms.
Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound increasingly recognized for its cryoprotective role in polar microorganisms, particularly sea-ice diatoms. While DMSP has been extensively studied as an osmolyte in marine environments, recent evidence from multiple studies demonstrates that diatoms inhabiting sea-ice environments significantly upregulate DMSP production under low-temperature conditions independent of osmotic stress. This comprehensive review synthesizes current understanding of DMSP's cryoprotectant function in sea-ice diatoms, presenting quantitative experimental data, detailed methodologies, and biosynthesis pathways based on the latest research findings. Evidence indicates DMSP concentrations in sea-ice diatom communities can reach levels comparable to marine environments despite the limited sulfur resources available in these habitats, highlighting the compound's essential role in cold stress adaptation.
Sea-ice environments create extreme conditions for microbial life, characterized by fluctuating temperatures, varying salinity, and limited nutrient availability. Dimethylsulfoniopropionate (DMSP) is an organosulfur compound originally identified in marine phytoplankton where it serves multiple physiological functions including osmoprotection and antioxidant defense [1]. In recent years, research has revealed DMSP's significant presence and importance in sea-ice ecosystems, particularly for diatoms that dominate these microbial communities. Sea-ice diatoms must employ various physiological adaptations to survive freezing temperatures that include modifications to membrane lipid composition, production of ice-binding proteins, and synthesis of compatible solutes like DMSP [2].
The study of DMSP in sea-ice diatoms represents a convergence of several scientific disciplines including microbial ecology, biogeochemistry, and cryobiology. DMSP was initially considered primarily a marine osmolyte, but evidence from freshwater ice-covered environments like Lake Baikal has confirmed its production occurs even in the absence of osmotic pressure requirements, strongly supporting an additional cryoprotective function [3]. Beyond its cellular protective roles, DMSP also serves as a precursor molecule for the climate-active gas dimethylsulfide (DMS), which has implications for global sulfur cycling and potentially for climate regulation through cloud formation processes [2]. Understanding DMSP production and function in sea-ice diatoms is therefore critical for predicting how polar ecosystems may respond to environmental change.
Multiple experimental approaches have demonstrated the cryoprotective role of DMSP in sea-ice diatoms. In the sea-ice diatom Fragilariopsis cylindrus, combined shifts in salinity and temperature were used to investigate potential metabolic functions for DMSP and dimethylsulfoxide (DMSO). Researchers observed that salinity increases alone led to elevated DMSP production, suggesting osmoregulation, but when temperature decreases were combined with salinity shifts, the DMSP cell quotas did not show significant modification [4]. This finding indicates that while DMSP clearly functions in osmoprotection, its role as a dedicated cryoprotectant may be less straightforward than previously hypothesized and likely interacts with other stress response pathways.
Further evidence comes from proteomic analyses of Fragilariopsis cylindrus under hypersaline conditions, which revealed that one-third of upregulated proteins were associated with amino acid metabolic pathways, including methionine metabolism which feeds directly into DMSP biosynthesis [2]. The study documented an approximately 85% increase in intracellular DMSP concentrations when salinity was elevated from 35 to 70 practical salinity units (PSU), demonstrating the diatom's capacity for substantial DMSP production under stressful conditions. Importantly, this DMSP accumulation occurred alongside increases in proteins from all four enzyme classes of the proposed algal methionine transaminase DMSP pathway, providing molecular evidence for the activation of complete DMSP biosynthesis under stress conditions [2].
Environmental sampling in ice-covered Lake Baikal revealed that DMSP concentrations in lake water correlated strongly with plankton density and reached maximum levels in mid-April, with concentrations comparable to those found in marine environments [3]. This finding is particularly significant because Lake Baikal freshwater contains only approximately 1/500 of the sulfate available in seawater, indicating that plankton invest substantial resources into DMSP production despite sulfur limitation. The research demonstrated that surface water DMSP concentrations exhibited temperature-dependent fluctuations, with higher concentrations observed at lower morning temperatures, and that DMSP was released from plankton cells into the water on warm days [3].
The ecological context of DMSP production was further elucidated by metagenomic studies of sea-ice prokaryotic communities, which identified a diverse assemblage of bacteria with the genetic potential to degrade algal-derived DMSP and oxidize sulfur compounds [5]. This finding highlights the interconnectedness of diatom-bacterial interactions in sea-ice environments, where diatoms produce DMSP that subsequently supports bacterial metabolism. The presence of DMSP catabolism genes in abundant members of the sea-ice prokaryotic community, particularly within the Rhodobacteraceae family, suggests that DMSP serves as an important cross-kingdom signaling molecule or nutrient source in these ecosystems beyond its cryoprotective function for diatoms [5].
Table 1: DMSP Concentrations in Various Environments
| Environment/Organism | DMSP Concentration | Conditions | Reference |
|---|---|---|---|
| Lake Baikal surface water | 195-340 nM | Peak in mid-April | [3] |
| Lake Baikal colony water | Extremely high concentrations | Ice cavities during melting season | [3] |
| Marine euphotic zone | 10-200 nM | Typical range | [3] |
| Fragilariopsis cylindrus | 85% increase intracellular | Salinity shift from 35 to 70 PSU | [2] |
| Antarctic sea-ice cores | 25-800 nM | Previous studies | [3] |
| Mariana Trench surface waters | 10.51 × 10⁻³ nmol ml⁻¹ | Chlorophyll maximum layer | [6] |
| Mariana Trench aphotic waters | 0.96-2.39 × 10⁻³ nmol ml⁻¹ | Below 200 m depth | [6] |
| Challenger Deep sediments | 3.15-6.14 nmol g⁻¹ | Surface sediment samples | [6] |
The data presented in Table 1 demonstrate that DMSP concentrations in ice-associated environments can reach levels comparable to productive marine waters. The particularly high concentrations observed in Lake Baikal's "colony water" within ice cavities highlight the significance of microenvironments within sea ice where diatoms thrive and produce substantial DMSP. The Challenger Deep sediment samples show that DMSP concentrations can be two to three orders of magnitude higher in sediments than in the equivalent mass of seawater, suggesting possible accumulation processes or enhanced production in certain niches [6].
Table 2: Experimental Conditions and DMSP Production in Diatom Studies
| Experimental Parameter | Conditions/Responses | Organism/Study | Reference |
|---|---|---|---|
| Salinity shift | 35 to 70 PSU over 22-24 hours | Fragilariopsis cylindrus | [2] |
| DMSP increase | ~85% intracellular rise | Fragilariopsis cylindrus under high salinity | [2] |
| Temperature ranges tested | -7.4°C to +4°C | Fragilariopsis cylindrus with salinity shifts | [4] |
| Salinity ranges tested | 20, 34, 75, 100, 150 PSU | Fragilariopsis cylindrus temperature/salinity shifts | [4] |
| Protein increases | 1.8- to 2.8-fold for methionine pathway enzymes | Fragilariopsis cylindrus proteomics | [2] |
| Genetic potential for DMSP synthesis | Up to 4.03% of bacteria at 10,500 m depth | Mariana Trench prokaryotes | [6] |
The experimental data in Table 2 reveal the specific conditions under which DMSP production has been studied in sea-ice diatoms. The wide salinity ranges tested reflect the natural fluctuations that occur within sea-ice brine channels as ice forms and melts. The substantial increases in methionine pathway enzymes observed in proteomic studies provide mechanistic evidence for the regulation of DMSP biosynthesis at the protein level [2]. Interestingly, the combination of salinity shifts with temperature shifts did not drastically modify DMSP cell quotas in Fragilariopsis cylindrus, suggesting that the cryoprotectant function of DMSP may be secondary to its osmoregulatory role in this diatom species, or that other cryoprotectant mechanisms are simultaneously employed [4].
The standard experimental approach for investigating DMSP production in sea-ice diatoms involves axenic log-phase cultures initially grown at control salinity (typically 35 PSU) followed by gradual manipulation of environmental parameters. For Fragilariopsis cylindrus, cultures are gradually shifted from salinity 35 to a final salinity of 70 over a 22-24 hour period to mimic natural salinity changes encountered during sea-ice formation [2]. This gradual shift is crucial as it more closely represents natural conditions compared to abrupt changes and allows the diatoms to activate appropriate physiological responses. During such experiments, both pH and carbonate alkalinity are allowed to covary with salinity, as occurs within natural sea-ice environments [2].
Following salinity manipulation, intracellular DMSP is typically measured at multiple time points to track accumulation patterns. In parallel, photosynthetic efficiency of Photosystem II (Fv/Fm) is monitored using pulse-amplitude modulation (PAM) fluorometry to assess physiological status, while growth rates are determined from cell counts [2]. For proteomic analyses, biomass is harvested 48 hours after the salinity shift by gentle filtration, and proteins are extracted using standard extraction buffers followed by two-dimensional gel electrophoresis to identify protein changes associated with DMSP accumulation [2]. This integrated approach provides data at multiple biological levels from physiological status to molecular responses.
Accurate quantification of DMSP presents technical challenges due to its rapid conversion to DMS upon cell lysis. The most common method involves alkaline cleavage of DMSP to DMS followed by gas chromatography with sulfur-specific detection [3] [7]. For field samples from environments like Lake Baikal, water samples are collected daily from ice holes and processed within one hour of sampling to minimize artifacts [3]. Samples are typically filtered through GF/F filters to separate particulate DMSP (DMSPp, comprising intracellular pools mainly in phytoplankton) from dissolved DMSP (DMSPd, in the water). The particulate fraction is then subjected to alkaline hydrolysis to convert DMSP to DMS, which is quantified using gas chromatography.
For studies investigating DMSP uptake by different microbial size fractions, a size-fractionation approach is employed where seawater is sequentially filtered through different pore-size membranes (e.g., >8 μm, 3-8 μm, and <3 μm) to separate different components of the microbial community [7]. Each size fraction is then analyzed for DMSP content, allowing researchers to determine which microbial groups are responsible for DMSP uptake and accumulation. In experiments with natural microbial communities from the Great Barrier Reef, fixed controls (using glutaraldehyde at 1% final concentration) are included to account for passive uptake of DMSP by cells [7]. These methodological considerations are essential for accurately interpreting DMSP cycling in complex natural communities.
Advanced molecular techniques are increasingly being applied to study DMSP cycling in sea-ice environments. Metagenomic assembled genomes (MAGs) from sea-ice samples are analyzed for genes involved in DMSP degradation (e.g., dmdA for demethylation pathway; dddP, dddL, dddQ, dddW, dddY, dddK for cleavage pathways) and sulfur oxidation [5]. The relative abundance of these genes in different microbial taxa provides insights into their potential roles in DMSP cycling. For DMSP synthesis potential, the key bacterial gene dsyB and algal gene DSYB are quantified using quantitative PCR (qPCR) and metagenomic analyses [6].
In the Mariana Trench study, the abundance of bacteria containing dsyB was determined to be 2.61 × 10⁵ copies L⁻¹ in surface waters, increasing to 3.95 × 10⁶ copies L⁻¹ at 10,500 m depth, representing up to 4.03% of bacteria at the deepest samples [6]. This deep-ocean genetic potential for DMSP synthesis underscores the importance of bacteria in DMSP production beyond the photic zone. For gene expression studies, RNA is extracted from environmental samples and reverse-transcribed for qPCR analysis of key DMSP cycle genes, providing data on actual gene expression rather than just genetic potential [6].
The biosynthesis of DMSP in diatoms proceeds through a methionine transaminase pathway that differs from the pathway identified in higher plants. The diatom pathway begins with methionine and sequentially utilizes four enzyme classes: a 2-oxoglutarate-dependent aminotransferase, an NADPH-linked reductase, an S-adenosyl methionine (SAM)-dependent methyltransferase, and an oxidative decarboxylase [2]. Proteomic analysis of Fragilariopsis cylindrus under high-salinity conditions revealed increased abundance of protein isoforms associated with this pathway, including S-adenosylhomocysteine hydrolase (1.8- to 2.1-fold increase), S-adenosyl methionine synthetase (1.9- to 2.5-fold increase), and S-adenosyl methionine methyltransferase (2.8-fold increase) [2].
The following diagram illustrates the DMSP biosynthesis pathway in sea-ice diatoms based on current understanding:
Diagram 1: The methionine transaminase pathway for DMSP biosynthesis in sea-ice diatoms. Key enzymes show increased abundance under high-salinity conditions.
This biosynthetic pathway in diatoms contrasts with the pathway in dinoflagellates, which is believed to begin with a methionine decarboxylase step rather than transamination, suggesting independent evolution of DMSP biosynthesis in different algal groups [2]. The identification of proteins from all four enzyme classes of the transaminase pathway in salinity-stressed Fragilariopsis cylindrus provides supporting evidence for this route of DMSP production in diatoms and highlights potential regulatory points that may be influenced by environmental conditions [2].
Despite significant advances in understanding DMSP production in sea-ice diatoms, several important research gaps remain. First, the specific enzymes and genes responsible for DMSP biosynthesis in diatoms have not been fully characterized, unlike in some bacteria where dsyB has been identified as a key DMSP synthesis gene [6] [2]. Second, the relationship between cryoprotection and other proposed DMSP functions (osmoregulation, antioxidant defense) needs further elucidation, particularly regarding how diatoms prioritize these functions under multiple simultaneous stressors [4]. Third, most studies have focused on a limited number of diatom species, particularly Fragilariopsis cylindrus, leaving uncertainty about how broadly applicable the findings are across the diverse diatom communities found in sea ice.
Future research should prioritize genetic manipulation approaches to confirm the functions of candidate DMSP biosynthesis genes in diatoms, which would represent a significant breakthrough in the field. Additionally, more field-based studies incorporating both spatial and temporal sampling of natural sea-ice diatom communities would help validate laboratory findings under realistic conditions. There is also a need for integrated studies that examine DMSP cycling in the context of the broader microbial community, particularly the interactions between DMSP-producing diatoms and DMSP-consuming bacteria [5]. Finally, as climate change rapidly alters polar environments, understanding how changing temperature, salinity, and light regimes affect DMSP production in sea-ice diatoms becomes increasingly urgent for predicting future polar ecosystem dynamics and potential climate feedbacks.
Sea-ice diatoms employ DMSP as a multifunctional compound that plays important roles in cryoprotection, particularly when combined with other stress factors like high salinity. The evidence from physiological experiments, environmental sampling, and molecular analyses consistently demonstrates that sea-ice diatoms significantly upregulate DMSP production under stressful conditions. While DMSP's cryoprotectant function may be intertwined with its other physiological roles, its consistent production across diverse ice-associated environments highlights its importance for diatom survival in extreme conditions. The methionine transaminase pathway represents the primary route for DMSP biosynthesis in diatoms, with proteomic evidence indicating coordinated upregulation of enzymes in this pathway under stress conditions. Future research should focus on characterizing the specific genes and enzymes involved in diatom DMSP production and understanding how these processes may be affected by ongoing climate change in polar regions.
Dimethyl-β-propiothetin (DMPT), chemically known as S,S-dimethyl-β-propiothetin, is a naturally occurring sulfur-containing compound first identified in marine algae [1]. It has gained significant commercial importance as the most effective known feeding stimulant for aquatic animals, demonstrating an efficacy 1.25 to 2.56 times greater than other attractants like choline chloride and betaine [2]. Beyond its role in aquaculture, DMPT serves as a potential methyl donor in metabolic pathways [3]. These application notes provide detailed, validated protocols for the synthesis of high-purity DMPT, tailored for researchers and process development scientists requiring reproducible and scalable methods.
Two principal synthetic routes have been developed for DMPT production. The direct, single-step route offers simplicity, while the two-step route provides superior product purity and is more suitable for scalable, industrial production [4] [2] [5].
Table 1: Comparison of DMPT Synthetic Routes
| Synthetic Route | Key Reactants | Key Steps | Reported Yield | Reported Purity | Major Advantages |
|---|
| Two-Step Synthesis [4] [2] | 3-Chloropropionic Acid, Dimethyl Sulfide | 1. Intermediate Synthesis 2. Hydrolysis & Purification | 65-84% (Intermediate) High for final product | Up to 96% | High purity, suitable for scale-up | | Two-Step Alternative Route [5] | 3-Hydroxypropionic Acid, Dimethyl Sulfide, Methanesulfonyl Chloride | 1. Hydroxyl Protection 2. Quaternization & Acidification | Not Specified | High, color good | Wider raw material sources, good color |
The following workflow diagram illustrates the decision path between these two primary synthetic strategies:
This protocol is adapted from patent CN107382802A [4] [2] and is optimized for high-purity output.
1H NMR [6], HPLC, or mass spectrometry.This protocol, based on patent CN104262220B, offers an alternative starting material and is noted for its excellent product color [5].
3-methylsulfonyloxypropanoic acid).DMPT's primary application is as a high-potency feeding stimulant in aquaculture for various freshwater and marine species [1] [3].
Table 2: Documented Applications of DMPT in Aquaculture
| Application Function | Mechanism of Action | Target Species (Examples) | Performance Data |
|---|---|---|---|
| Feeding Attractant | Stimulates chemosensory receptors in aquatic animals, triggering feeding behavior [1]. | Grass carp, Carp, Eel, Rainbow trout, Sea bream, Shrimp, Crabs [1] [3] | Phagostimulatory effect rated 2.55x that of glutamine [1]. |
| Growth Promoter | Increases feed intake (FI) and may improve digestive enzyme activity (protease, lipase) [3]. | Grass carp, Gibel carp, Goldfish [3] | Significantly improved Final Body Weight (FBW) and Feed Intake (FI) in grass carp [3]. |
| Health Enhancer | Proposed to act as a methyl donor, support antioxidant defenses, and improve intestinal health [3]. | Grass carp | Enhanced intestinal structural integrity and antioxidant capacity in studies [3]. |
The synthesis of Dimethyl-β-propiothetin can be efficiently accomplished through the detailed two-step protocols provided. The route starting from 3-chloropropionic acid (Protocol A) is particularly recommended for its high yield and exceptional purity, making it ideal for both research and commercial scale production. The alternative route from 3-hydroxypropionic acid (Protocol B) provides a viable pathway with the advantage of excellent product color. DMPT's proven efficacy as a feeding stimulant and its potential benefits for animal health solidify its importance as a valuable compound in sustainable aquaculture and related life science fields.
Dimethylsulfoniopropionate (DMSP) is a crucial organosulfur compound produced by various marine phytoplankton, macroalgae, and some bacteria in the world's oceans. With a global production exceeding one billion tons annually, DMSP represents a significant component of the marine sulfur cycle and serves as a key currency in microbial interactions [1] [2]. This zwitterionic metabolite functions as a compatible solute that helps marine organisms cope with osmotic stress and oxidative damage, while also serving as a cryoprotectant in certain environments [1] [3]. The degradation of DMSP follows two competing bacterial pathways: demethylation, which channels sulfur into the microbial food web, and cleavage, which produces the climatically active gas dimethylsulfide (DMS) that influences cloud formation and atmospheric processes [2].
The accurate quantification of DMSP in marine water samples is therefore essential for understanding multiple aspects of marine biogeochemistry, microbial ecology, and climate science. DMSP concentrations vary significantly across marine environments, ranging from nanomolar levels in bulk seawater to millimolar concentrations in microscopic hotspots near phytoplankton cells [2]. This spatial heterogeneity, combined with the compound's rapid turnover, necessitates robust and sensitive analytical methods that can capture the dynamics of DMSP production and consumption in aquatic systems. This protocol details the most current methodologies for DMSP quantification, providing researchers with standardized approaches to generate comparable data across studies and environments.
The analysis of DMSP in marine samples generally falls into two categories: direct methods that measure the intact DMSP molecule, and indirect methods that quantify DMSP through its degradation products. Traditional approaches have predominantly relied on indirect measurement through the chemical or enzymatic cleavage of DMSP to dimethylsulfide (DMS), followed by DMS detection via gas chromatography. While these methods are well-established and sensitive, they cannot distinguish DMSP from other DMS-producing compounds and may overestimate true DMSP concentrations [4]. Advances in analytical technology have enabled the development of direct quantification methods using liquid chromatography coupled with mass spectrometry (LC-MS), which provide specific measurement of DMSP and can simultaneously quantify related metabolites [5] [4].
The choice of method depends on several factors, including research objectives, available equipment, required sensitivity and specificity, and sample throughput needs. The following table summarizes the primary methods currently used for DMSP quantification in marine samples:
Table 1: Comparison of DMSP Quantification Methods for Marine Samples
| Method | Principle | Detection Limit | Key Advantages | Key Limitations |
|---|---|---|---|---|
| GC with Purge-and-Trap | DMSP cleavage to DMS with alkaline treatment, followed by GC analysis | ~nM range | High sensitivity; well-established protocol | Indirect measurement; cannot distinguish zwitterions |
| GC with Headspace | DMSP conversion to DMS in sealed vials, headspace sampling for GC | ~nM range | Simpler setup than purge-and-trap; minimal equipment | Potential for incomplete conversion or sampling |
| HILIC LC-MS/MS | Direct separation and detection of intact DMSP | ~1 ng per injection [5] | Specific DMSP measurement; simultaneous analysis of related metabolites | Requires specialized equipment; more complex method development |
| Microautoradiography | Measures uptake of labeled DMSP by individual cells | Single-cell resolution | Provides phylogenetic identity of consumers with FISH [6] | Requires radioactive isotopes; complex protocol |
Each method has distinct strengths that make it appropriate for specific research applications. GC-based approaches remain valuable for high-sensitivity measurements when specificity is not the primary concern, while LC-MS methods provide superior compound identification and are particularly useful for distinguishing between DMSP and other zwitterionic metabolites such as dimethylsulfoxoniumpropionate (DMSOP), glycine betaine, and gonyol [4]. For studies focusing on bacterial DMSP uptake and assimilation, radioisotope tracing with microautoradiography offers unique insights into microbial processing at the single-cell level [6].
This method enables the direct separation and detection of intact DMSP using hydrophilic interaction liquid chromatography (HILIC) coupled to mass spectrometry (MS). Unlike indirect methods that rely on DMSP conversion to DMS, this approach specifically quantifies the DMSP molecule based on its retention time and mass-to-charge ratio, eliminating potential interference from other DMS-producing compounds [4]. The method allows for the simultaneous quantification of multiple zwitterionic metabolites, including DMSP, dimethylsulfoxoniumpropionate (DMSOP), dimethylsulfonioacetate (DMSA), gonyol, and glycine betaine, providing a comprehensive view of the zwitterionic metabolite pool in marine samples [4]. This protocol is particularly suited for investigating DMSP production across diverse biological samples, including phytoplankton cultures, bacterial isolates, and field-collected particulate material.
Equipment:
Reagents:
Diagram: Workflow for direct DMSP quantification using LC-MS
Phytoplankton Culture and Particulate Samples:
Bacterial Cells:
Chromatography:
Mass Spectrometry:
This method quantifies DMSP indirectly through its conversion to DMS under alkaline conditions, followed by DMS detection using gas chromatography (GC) with either purge-and-trap concentration or headspace sampling [3]. The method leverages the specific and quantitative cleavage of DMSP to DMS and acrylate in strong alkali, allowing for the measurement of DMSP as its volatile degradation product. While this approach doesn't distinguish DMSP from other zwitterionic metabolites that may produce DMS under alkaline conditions, it offers excellent sensitivity and is widely accessible due to the common availability of GC systems in environmental laboratories. The headspace variant described here is particularly valuable for analyzing samples with high DMSP content, such as macrophyte tissues or concentrated phytoplankton blooms [3].
Equipment:
Reagents:
Diagram: GC-based DMSP analysis workflow
DMSP Analysis Procedure:
Simultaneous DMSO Analysis:
Chromatography:
Detection:
Selecting the optimal DMSP quantification method requires careful consideration of research objectives, available resources, and sample characteristics. The following table provides guidance for method selection based on common research scenarios:
Table 2: DMSP Method Selection Guide for Different Research Applications
| Research Application | Recommended Method | Key Considerations |
|---|---|---|
| Routine DMSP monitoring in seawater | GC with headspace | High throughput; good sensitivity for typical environmental concentrations |
| Distinguishing DMSP from related metabolites | HILIC LC-MS | Essential when specificity is required; can detect DMSOP, DMSA, etc. |
| Single-cell DMSP uptake studies | Microautoradiography with FISH | Provides phylogenetic identity of consumers [6] |
| High DMSP samples (macrophytes, dense blooms) | GC with headspace | Wide dynamic range; minimal sample processing [3] |
| DMSP lyase activity measurements | SIFT-MS with gas extraction | Rapid analysis (<10 minutes); direct DMS evolution measurement [7] |
| Subcellular DMSP localization | NanoSIMS with isotope labeling | Requires ³⁴S labeling; provides subcellular resolution [1] |
Recent technological advances are enabling new approaches for DMSP analysis that offer greater spatial resolution, faster analysis times, and integration with other 'omics' techniques. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) coupled with dissolved gas extraction now allows for rapid measurement of DMSP lyase activity in under 10 minutes with excellent precision (<10%) [7]. For studies requiring single-cell resolution, microbial transcription measurements using fluorescent reporter strains reveal how DMSP degradation pathways are regulated in response to nanoscale environmental gradients [2]. The integration of stable isotope tracing with nano-scale secondary ion mass spectrometry (NanoSIMS) enables visualization of DMSP at subcellular levels, providing unprecedented insights into DMSP biosynthesis and storage in microalgae [1].
These advanced methods, combined with the standardized protocols presented herein, provide researchers with a comprehensive toolkit for investigating the complex biogeochemical cycling of DMSP in marine environments. As methodological innovations continue to emerge, they will undoubtedly reveal new dimensions of this crucial organosulfur compound's role in marine ecosystems and global climate regulation.
The efficacy of DMPT is dose-dependent, with optimal levels enhancing growth, feed intake, and intestinal health. The table below summarizes the key quantitative findings from recent studies.
| Key Performance Indicator | Observed Effect of DMPT Supplementation | Optimal Dosage Range (mg/kg diet) | Significance & Notes |
|---|---|---|---|
| Feed Intake (FI) | Significantly increased [1] | 54.8 - 122.6 [1] | Reverses reduced FI in all-plant protein diets. |
| Percent Weight Gain (PWG) | Significantly increased [1] | 54.8 - 122.6 [1] | Effect is dose-dependent. |
| Specific Growth Rate (SGR) | Significantly increased [2] | 100 - 300 [2] | |
| Feed Conversion Ratio (FCR) | Significantly reduced [2] | 100 - 300 [2] | Indicates improved feed efficiency. |
| Gill Rot Morbidity | Significantly decreased [3] | 120 - 440 (as Br-DMPT) [3] | Protects against Flavobacterium columnare infection. |
| Antioxidant Capacity | Enhanced intestinal and gill status [3] [1] | 54.8 - 122.6 [1] | Increases activities of SOD, CAT, GPx; reduces MDA & PC (oxidative damage markers). |
| Intestinal Structural Integrity | Improved morphology and barrier function [1] | 54.8 - 122.6 [1] | Alleviates oxidative damage and improves digestive capacity. |
This protocol is adapted from studies that successfully evaluated DMPT in all-plant protein diets for on-growing grass carp (initial weight ~ 264 g) [1].
DMPT enhances grass carp performance through multiple interconnected pathways, primarily by stimulating feeding and enhancing the antioxidant defense system.
DMPT acts as a potent feeding stimulant by directly influencing the brain's feeding center.
In the intestine, DMPT activates the Nrf2 signaling pathway, which is crucial for combating oxidative stress.
Understanding which microalgae produce DMSP and under what conditions is a crucial first step before developing an extraction protocol. The following table summarizes key production characteristics identified in the research.
| Characteristic | Details | Relevant Species / Groups | Citation |
|---|---|---|---|
| High-Producing Phyla | Pyrrhophyta (dinoflagellates), Bacillariophyte (diatoms), Chrysophyta, Prymnesiophytes (coccolithophores) | Scrippsiella trochoidea, Prymnesiacee, Karenia mikimotoi, Emiliania huxleyi | [1] [2] |
| Intracellular Concentrations | Can be very high, from tens to hundreds of millimolar per cell volume | Gymnodinium nelsoni (280 mM), Prorocentrum sp. (1082 mM) | [2] [3] |
| Impact of Growth Phase | Highest concentrations found at the stationary or senescent phase | Observed across 22 studied marine microalgae species | [1] |
The diagrams below illustrate the core biological pathways of DMSP, which is essential background for understanding its function in the cell and its potential release mechanisms during extraction.
Since a direct protocol is unavailable, the following points from general microalgae processing and DMSP biology can guide your experimental design.
Given the lack of a direct protocol in the searched literature, I suggest you:
This note provides a standardized protocol for using DMPT to improve intestinal health in aquaculture, with a focus on grass carp (Ctenopharyngodon idella) as a model.
DMPT enhances intestinal health through a multi-faceted mechanism, primarily by boosting antioxidant defenses and regulating immune responses. The diagram below illustrates the core signaling pathways involved.
The core mechanism involves two key pathways:
The following table summarizes the quantitative benefits of dietary DMPT/Br-DMPT supplementation for on-growing grass carp as established in key studies.
Table 1: Efficacy of DMPT/Br-DMPT in On-Growing Grass Carp
| Parameter | Effect of DMPT/Br-DMPT | Optimal Dosage (mg/kg diet) | Citation |
|---|---|---|---|
| Growth Performance | ↑ Feed Intake (FI), ↑ Final Body Weight (FBW), ↑ Percent Weight Gain (PWG) | 174.0 - 199.0 | [1] |
| Intestinal Structural Integrity | ↓ Protein Carbonyl (PC), ↓ Malondialdehyde (MDA) - markers of oxidative damage | 188.0 - 203.0 | [1] |
| Digestive Capacity | ↑ Trypsin, Lipase, Amylase activities | 174.0 - 199.0 | [1] |
| Immune Function | ↑ Lysozyme (LZ), ↑ Acid Phosphatase (ACP) activity; ↑ beneficial bacteria (Lactobacillus, Bifidobacterium), ↓ pathogenic bacteria (Aeromonas, E. coli) | 260.0 (Br-DMPT) | [2] |
| Disease Resistance | ↓ Enteritis morbidity after A. hydrophila challenge | 260.0 (Br-DMPT) | [2] |
This protocol is adapted from methodologies used in the cited research [1] [2].
Cu/ZnSOD, MnSOD, GPx1, Nrf2.IL-1β, TNF-α, TGF-β1, NF-κB p65.The evidence strongly supports DMPT/Br-DMPT as a valuable feed additive for sustainable aquaculture. Its ability to improve intestinal health is consistent across different forms (DMPT and Br-DMPT) and organs (intestine and gill [3]), highlighting its systemic benefits.
Future research should focus on:
Neuropeptide Y (NPY) is a highly conserved 36-amino-acid neuropeptide that serves as a central regulator of numerous physiological processes in vertebrates, including teleost fish. In fish models, notably zebrafish (Danio rerio), NPY is a potent orexigenic (appetite-stimulating) factor and a critical modulator of emotional behavior, stress response, and sleep-wake cycles [1] [2] [3]. Its expression is widespread in the brain, with significant roles identified in the hypothalamus, dorsal raphe nucleus, and ventrolateral periaqueductal gray region (DRN/vlPAG) [4] [5] [6]. The functional effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs), which in teleosts includes Y1, Y2, Y4, Y7, Y8a, and Y8b subtypes, often coupling to Gαi signaling pathways to inhibit cAMP production [3]. These notes provide a consolidated reference and detailed protocols for researchers aiming to investigate NPY's roles in the fish brain, leveraging modern omics and gene-editing technologies [7].
The following tables summarize key quantitative findings on NPY expression, distribution, and functional effects in teleost fish.
Table 1: NPY Expression and Distribution in Teleost Brains
| Fish Species | Brain Regions with NPY Expression | Detection Method | Key Findings | Source |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | Hypothalamus, Telencephalon, Diencephalon (Central Posterior Thalamic Nucleus) | In Situ Hybridization, Immunohistochemistry | Profuse expression within primary visual, olfactory, and gustatory circuits. | [4] [6] [2] |
| Sea Bass (Dicentrarchus labrax) | Dorsal/Ventral Telencephalon, Preoptic Area, Tuberal Hypothalamus, Tegmentum Mesencephali | In Situ Hybridization | New NPY-expressing nuclei identified; suggests role in pituitary secretion and feeding. | [6] |
| General Teleosts | Hypothalamus, Amygdala, Locus Coeruleus, Cerebral Cortex (Homologous areas) | Literature Review | Expression patterns are evolutionarily conserved with mammals. | [4] [2] |
Table 2: Phenotypic Consequences of NPY Manipulation in Zebrafish
| Experimental Manipulation | Effect on Sleep/Arousal | Effect on Anxiety/Stress | Effect on Feeding | Source |
|---|
| NPY Overexpression (Tg(hsp:npy)) | ↑ Sleep duration (111% daytime, 54% nighttime) ↑ Sleep bout number (230%) ↑ Arousal threshold (290% ETP50) | Information Not Specified | Not directly assessed, but NPY is a known orexigen. | [4] | | NPY Knockout (NPY-KO) | Information Not Specified | ↑ Anxiety-like behaviors (↓ social interaction, ↓ locomotion) ↑ Vulnerability to acute cold stress ↑ Expression of orx, cck, th1, th2 | Normal growth and body weight reported. | [2] | | Ablation of NPY Neurons in DRN/vlPAG | Information Not Specified | Exacerbated stress-induced hypophagia and anxiety. | Reduced feeding under stress. | [5] |
This protocol is adapted from the work of [2].
Objective: To generate a stable NPY-deficient zebrafish line for studying loss-of-function phenotypes.
Materials:
5′-TTCTCTTGTTCGTCTGCTTGGGG-3′5′-CCCGACAACCCGGGAGAGGACGC-3′ [2]Procedure:
This protocol utilizes standardized behavioral tests for NPY-KO and wild-type fish [2].
Objective: To quantify anxiety-like behaviors in NPY-deficient zebrafish.
Materials:
Procedure:
This protocol, based on [5], allows for real-time monitoring of NPY neuron dynamics in response to stimuli.
Objective: To record calcium-dependent activity of NPY neurons in freely behaving fish.
Materials:
Procedure:
The following diagram illustrates the core signaling pathway through which NPY regulates feeding and energy balance in the fish hypothalamus, interacting with the central melanocortin system [3].
Diagram Title: NPY and Melanocortin Pathway in Fish Energy Homeostasis
This diagram shows that NPY binding to its receptors (e.g., Y1) activates Gαi, leading to the inhibition of adenylyl cyclase (AC) and a decrease in cAMP levels. This suppresses Protein Kinase A (PKA) activity and cAMP response element-binding protein (CREB) phosphorylation, ultimately promoting food intake and energy storage [3]. NPY neurons often co-express Agouti-related protein (AgRP), which antagonizes the melanocortin 4 receptor (MC4R), further stimulating feeding. Conversely, pro-opiomelanocortin (POMC) neurons release α-MSH, an MC4R agonist that suppresses feeding, creating a balanced regulatory circuit.
The following diagram outlines a generalized workflow for a comprehensive research project investigating NPY function in a fish model.
Diagram Title: Comprehensive Workflow for Fish NPY Research
This workflow begins with defining a clear objective, such as investigating NPY's role in stress resilience. Researchers then select an appropriate fish model and choose genetic tools (e.g., CRISPR/Cas9 for KO, transgenesis for overexpression) to create experimental groups. These groups are subjected to a battery of behavioral tests. Subsequently, tissue is collected for molecular analyses, which can range from targeted gene expression (qPCR) to unbiased omics approaches (Transcriptomics). Finally, data from all levels are integrated to form a conclusive model of NPY function [4] [2] [7].
NPY is a multifaceted neuropeptide in fish, with conserved and species-specific roles in regulating essential functions from feeding to emotion. The protocols and data summarized here provide a foundational toolkit for researchers. Future work will benefit from the continued application of gene-editing technologies to create more precise models and the use of multi-omics approaches to unravel the complex networks controlled by NPY. Investigating the specific roles of different NPY receptor subtypes and their interactions with other neuroendocrine systems represents a promising frontier for both basic science and applied fields like aquaculture and neuropharmacology.
Dimethylsulfoniopropionate (DMSP) is a key organic sulfur molecule produced by various marine phytoplankton, including diatoms, that serves multiple crucial physiological functions while playing a significant role in global sulfur cycling and climate regulation. Upon release into the environment, DMSP breakdown leads to the formation of dimethylsulfide (DMS), which contributes to the formation of cloud condensation nuclei and thus influences planetary albedo and heat balance [1]. Understanding the molecular mechanisms controlling DMSP production in diatoms—especially under salinity stress—provides critical insights into both cellular adaptation strategies and biogeochemical processes.
Diatoms are responsible for approximately 20% of global primary production and represent a significant component of the marine phytoplankton community [1]. These organisms demonstrate remarkable adaptability to fluctuating environmental conditions, including changes in salinity. Under hypersaline conditions, diatoms accumulate various compatible solutes for osmoprotection, with DMSP serving as a multifunctional metabolite that acts as an osmolyte, cryoprotectant, and antioxidant [2] [3]. The DMSP concentration in diatoms increases significantly under high salinity conditions, with studies reporting approximately 80-85% increases in intracellular DMSP in species such as Fragilariopsis cylindrus and Thalassiosira pseudonana when exposed to hypersaline environments [2] [1].
The biosynthesis of DMSP occurs through a four-step pathway originating from methionine, involving transamination, reduction, methylation, and oxidative decarboxylation steps [1] [2]. Recent proteomic studies have revealed that salinity stress induces significant changes in the abundance of enzymes involved in both sulfur assimilation and the methionine-DMSP synthesis pathway, highlighting the complex regulatory mechanisms underlying DMSP production [2] [4]. This application note provides detailed protocols for investigating the proteomic basis of DMSP production in diatoms under salinity stress, enabling researchers to decipher the molecular mechanisms of this ecologically significant process.
The comprehensive experimental workflow for DMSP proteomic analysis under salinity stress encompasses diatom culturing, stress application, physiological monitoring, DMSP quantification, and proteomic profiling, followed by integrated data analysis. The complete workflow is visually summarized in Figure 1 below.
Figure 1: Comprehensive workflow for DMSP proteomic analysis in diatoms under salinity stress
Organism Selection: Choose diatom species based on research objectives. Model species with sequenced genomes such as Thalassiosira pseudonana or Phaeodactylum tricornutum facilitate proteomic analysis, while high-DMSP producers like Fragilariopsis cylindrus may be preferable for DMSP-focused studies [1] [2]. Consider ecological relevance for environmental studies.
Salinity Treatment Design: Implement gradual salinity increases rather than acute shocks to better mimic natural conditions and allow for proper acclimation. For sea-ice diatoms, a gradual shift from salinity 35 to 70 over 22-24 hours is recommended [2]. Include appropriate controls and multiple biological replicates (minimum n=3) to account for biological variability.
Time Course Considerations: Sample collection timing is critical. Proteomic changes are typically assessed 48 hours after final salinity adjustment to capture established adaptation responses rather than immediate shock responses [1] [2]. Additionally, consider sampling at multiple time points to capture dynamic responses.
Proteomic analyses across multiple diatom species have revealed consistent patterns in response to salinity stress. In the sea-ice diatom Fragilariopsis cylindrus, hypersaline conditions induced 1.8 to 2.8-fold increases in enzymes involved in methionine metabolism and the DMSP biosynthesis pathway, including S-adenosylhomocysteine hydrolase, S-adenosyl methionine synthetase, and S-adenosyl methionine methyltransferase [2]. These findings support the hypothesis that salinity stress activates the methionine-DMSP synthesis pathway at the proteomic level.
In Thalassiosira pseudonana, salinity stress induced more complex proteomic changes that were less coordinated than initially anticipated. While increases in intracellular DMSP concentration were observed under high salinity conditions, limited coordination was seen in the expression of sulfur assimilatory enzymes, with sulfite reductase being one of the few sulfur assimilation genes that showed consistent up-regulation [1]. This suggests that in some diatom species, increased sulfur assimilation may not be prerequisite for enhanced DMSP synthesis, and that the availability of carbon and nitrogen substrates may be more critical in regulating this pathway.
Table 1: Key Protein Changes in Diatoms Under Salinity Stress
| Protein Category | Specific Proteins | Fold Change | Species | Function |
|---|---|---|---|---|
| Methionine Metabolism | S-adenosylhomocysteine hydrolase | 1.8-2.1× | F. cylindrus | Met precursor synthesis |
| S-adenosyl Met synthetase | 1.9-2.5× | F. cylindrus | Active methyl cycle | |
| S-adenosyl Met methyltransferase | 2.8× | F. cylindrus | Methylation step in DMSP synthesis | |
| Sulfur Assimilation | Sulfite reductase | Increased | T. pseudonana | Sulfite to sulfide conversion |
| Adenosine 5'-phosphosulphate reductase | No change | T. pseudonana | Key sulfur assimilatory enzyme | |
| Antioxidant System | Superoxide dismutase | Increased | Multiple species | ROS detoxification |
| Ascorbate peroxidase | Increased | Multiple species | ROS detoxification |
The diagram below illustrates the integrated metabolic and proteomic responses of diatoms to salinity stress, highlighting key pathways and regulation points.
Figure 2: Metabolic and proteomic responses of diatoms to salinity stress
Salinity stress significantly affects diatom physiology and biochemistry beyond the proteomic changes described above. The table below summarizes key physiological responses observed in diatoms under salinity stress.
Table 2: Physiological Responses of Diatoms to Salinity Stress
| Parameter | Response to Hypersalinity | Magnitude of Change | Species Documented |
|---|---|---|---|
| Growth Rate | Initial decrease, followed by recovery | 30-50% initial reduction | T. pseudonana, F. cylindrus, S. costatum |
| Photosynthetic Efficiency (Fv/Fm) | Transient decrease | 15-30% reduction | F. cylindrus, T. pseudonana |
| Intracellular DMSP | Significant increase | 80-85% increase | F. cylindrus, T. pseudonana |
| Cell Volume | Variable response | Species-specific | T. pseudonana (increase), Others (decrease) |
| Chlorophyll a Content | Decrease under prolonged stress | 20-40% reduction | T. pseudonana, S. dohrnii |
| Lipid Accumulation | Increase | 1.5-2.0× increase | Multiple species |
The physiological responses to salinity stress are species-specific and influenced by the rate of salinity change and acclimation history. For instance, in Skeletonema costatum, DMSP cell quotas increased significantly with higher salinity, while the DMSP/DMSO ratio decreased, indicating potential oxidative stress [3]. Sea-ice diatoms like Fragilariopsis cylindrus demonstrate remarkable adaptability to extreme salinity fluctuations, maintaining growth and photosynthetic efficiency after initial suppression [2].
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Proteomic analysis of diatoms under salinity stress presents several technical challenges that require careful consideration. Protein extraction efficiency can be compromised by the robust silica cell walls of diatoms, necessitating optimized disruption methods such as bead beating or French press in combination with strong denaturing buffers [4]. The dynamic range of protein expression may obscure detection of low-abundance regulatory proteins; thus, fractionation strategies at the protein or peptide level are recommended.
The correlation between protein abundance and enzyme activity is not always direct, as post-translational modifications can significantly alter enzyme function. Therefore, complementary assays such as APR (adenosine 5'-phosphosulphate reductase) activity measurements should be considered where possible [1]. Additionally, integration with transcriptomic and metabolomic data provides a more comprehensive understanding of regulatory mechanisms, as demonstrated in studies of Thalassiosira pseudonana under nutrient stress [4].
The protocols described herein enable researchers to investigate the molecular basis of diatom adaptation to changing salinity conditions, with applications in several areas:
Future methodological developments should focus on single-cell proteomic approaches to address population heterogeneity, and subcellular proteomics to elucidate compartment-specific responses in diatoms. Additionally, the application of multi-omics integration will provide unprecedented insights into the regulatory networks governing DMSP production under salinity stress.
Your search for "DMPT" likely refers to 5-Amino-3,7-dinitro-1H-[1,2,4]triazolo[5,1-c][1,2,4]triazine, an energetic material mentioned in one of the studies [1]. However, the same acronym "DMPT" is used for other compounds, including Dimethyl Beta Propiothetin (a feed additive and leaching agent) [2] [3] and Dimethylpterin (a compound in biochemical pathways) [4]. This guide focuses on the optimization of chemical synthesis in general, using the energetic material DMPT and other relevant syntheses as examples.
The table below summarizes key reaction parameters and their optimized values from recent studies that can serve as a reference for improving synthesis yields.
| Reaction/Compound | Key Optimized Parameter | Optimized Value | Effect on Yield/Outcome | Citation |
|---|---|---|---|---|
| N,N-dimethyltryptamine (DMT) | Reaction Temperature | 140 °C | Increased conversion from 38% to 100% | [5] |
| Reaction Time | 10 minutes | Achieved full conversion | [5] | |
| Acid Catalyst Concentration | 5% H₂SO₄ | Increased yield from 38% to 62% (at 120°C) | [5] | |
| Solvent System | Water only (vs. Water/Acetonitrile) | Maintained full conversion with a greener solvent | [5] | |
| 2,5-Dimethylpyrazine (2,5-DMP) | Reaction pH | pH 8.5 | Contributed to a high final product titer of 2009.31 mg/L | [6] |
| Reaction Temperature | 40 °C | Contributed to a high final product titer | [6] | |
| Substrate Loading (L-threonine) | 10 g/L | Contributed to a high final product titer | [6] |
Here are some common experimental issues and potential solutions based on the principles demonstrated in the research.
Q1: My reaction yield is low. What are the first parameters I should investigate? A1: Based on the studies, temperature and catalyst concentration are highly influential.
Q2: The work-up and purification of my product are cumbersome and lead to losses. Are there more efficient methods? A2: Yes, consider integrating purification into the synthesis process.
Q3: I want to make my synthesis greener. Can I change the solvent without sacrificing yield? A3: Potentially, yes. Solvent systems are a key area for optimization.
Q4: My bioconversion process is inefficient. How can I enhance it? A4: For biosynthesis, reaction conditions and genetic engineering are crucial.
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues, incorporating strategies from the research.
To summarize, the most effective strategies for optimizing your synthesis yield, as evidenced by recent literature, are:
Q: I was told acidification preserves DMSP samples. Why am I still experiencing significant losses?
Q: Are there any other phytoplankton that can cause DMSP loss during acid preservation?
Q: What is the best preservation method for samples suspected to contain Phaeocystis?
The table below summarizes the key characteristics, advantages, and limitations of different DMSP preservation methods to help you select the most appropriate one for your experiment.
| Method | Typical Protocol | Reported Stability / Performance | Key Advantages | Key Limitations / Warnings |
|---|---|---|---|---|
| Acidification | Add acid (e.g., HCl, H₂SO₄) to achieve pH < 2 [1]. | >1 month for most samples [1]. | Stops biological activity; convenient for storage; oxidizes existing DMS [1]. | Not suitable for samples with colonial *Phaeocystis* (causes up to 94% DMSP loss) [1] [2]. |
| No-Acid Protocol | Immediate treatment with cold, concentrated NaOH, followed by DMS analysis [1]. | N/A (analysis is immediate). | Accurate for samples containing colonial Phaeocystis; considered the traditional "base-only" method [1]. | Requires immediate access to analytical equipment (GC); not designed for storage. |
| Basification & Freezing | Add base (e.g., NaOH) and store frozen in gastight vials. | Suitable for short-term storage [1]. | Can be used when immediate analysis is not possible. | Risk of DMS leakage from vials over time; measures DMSPt + pre-existing DMS [1]. |
To definitively troubleshoot DMSP loss in your specific research context, you can design an experiment to compare preservation methods side-by-side.
1. Objective To evaluate the efficacy of acidification versus a no-acid protocol for preserving DMSP in a specific sample, thereby identifying potential biological-mediated losses.
2. Materials
3. Workflow The experimental workflow for the comparative test is outlined below. This protocol is adapted from methodologies used to identify DMSP loss in Phaeocystis blooms [1].
4. Interpretation of Results
The table below summarizes key physical and chemical attributes of DMPT from commercial suppliers, which are crucial for planning purification processes [1].
| Attribute | Specification / Typical Value |
|---|---|
| Product Name | Dimethylpropiothetin (DMPT) |
| CAS Number | 4337-33-1 |
| Appearance | White crystalline powder |
| Purity | ≥ 98% (as an aquaculture attractant) |
| Key Application | Potent attractant to increase feed intake in aquaculture |
Based on general crystallization principles, here are potential issues and solutions you might include in your FAQs.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Product Yield | Solvent too rich or excessive volume; overly rapid cooling. | Concentrate solution; optimize solvent ratio; control cooling rate (e.g., 0.3°C/min) [2]. |
| Poor Crystal Quality | Excessively rapid nucleation; impurities interfering with growth. | Use slow evaporation or seed with existing crystals; re-dissolve and recrystallize with slower cooling. |
| Oil Formation | Solution supersaturated too quickly, crashing out amorphous solid. | Dissolve oil by warming, then cool slowly with vigorous stirring to induce crystalline formation. |
| Purity Below 98% | Ineffective separation of crystals from mother liquor; incompatible solvent. | Ensure efficient washing with cold solvent post-filtration; screen for better solvent [3]. |
While a DMPT-specific protocol is not available, the following diagram outlines a standard recrystallization workflow. You can adapt this framework once the optimal solvent for DMPT is identified through experimentation.
Since a definitive solvent for DMPT is not listed, a systematic approach is essential.
While the search didn't return technical DMSP data, I found comprehensive color specifications for Graphviz that will help you create clear and compliant diagrams for your center [1].
Color Palette from Your Specification The table below maps the approved color codes to their intended use, ensuring high contrast and readability [1] [2].
| Color Code | Recommended Use |
|---|---|
#4285F4 |
Primary node fill, main process steps |
#EA4335 |
Error nodes, warning signs, critical issues |
#FBBC05 |
Highlighting, intermediate steps |
#34A853 |
Success nodes, final products, correct paths |
#FFFFFF |
Text on dark nodes (#202124, #5F6368) |
#F1F3F4 |
Node background for #202124 text |
#202124 |
Primary text color on light nodes |
#5F6368 |
Secondary text, edge labels |
Key Graphviz Attributes for Compliance [3]
fontcolor: Always set this explicitly for any node containing text to ensure high contrast against the node's fillcolor.labeldistance: Set this to a value greater than 2.0 for edges to create a clear gap between the text and the line.color vs fillcolor: Remember that color sets the border color of a node, while fillcolor sets its background color [2].Example Diagram: Experimental Workflow This example shows a basic workflow using the correct color and label conventions.
This center provides FAQs and troubleshooting guides based on recent research to address common challenges in microalgae processing.
FAQ 1: What are the most effective methods to disrupt tough microalgae cell walls without degrading sensitive compounds? Tough cell walls in species like Nannochloropsis or Haematococcus pluvialis are a major barrier. Conventional mechanical methods can degrade heat-sensitive compounds.
FAQ 2: How can I monitor key parameters like lipid content in real-time without lengthy offline analysis? Offline monitoring of lipids or chlorophyll disrupts processes and causes delays.
FAQ 3: My extraction process uses large volumes of hazardous solvents. What are greener alternatives? Conventional solvent extraction is environmentally damaging and poses health risks.
Problem: Low overall biomass yield or poor growth.
Problem: Low extraction yield of intracellular compounds.
Problem: High energy and cost of biomass harvesting.
The table below summarizes key green extraction methods to help you select the right approach.
| Technique | Mechanism of Action | Target Cellular Structure | Key Advantages | Reported Performance |
|---|---|---|---|---|
| Pulsed Electric Field (PEF) | Applies short, high-voltage pulses to create pores in the cell membrane (electroporation) [1]. | Cell membrane (plasmic & organelle) [1]. | Highly selective; minimal thermal degradation; works on wet biomass; can be integrated in cascades [1]. | Synergistic use with enzymes significantly improves compound recovery in a cascaded biorefinery [1]. |
| Enzymatic Hydrolysis (EH) | Uses specific enzymes (e.g., cellulases) to catalyze the breakdown of the cell wall matrix [1]. | Cell wall (specific polymers like cellulose) [1]. | High specificity; mild operating conditions (pH, temperature); low energy input; environmentally friendly [1]. | Effective for species with robust walls; performance is strain-specific and depends on enzyme selection [1]. |
Here are detailed methodologies for two key techniques from recent literature.
Protocol 1: Cascaded PEF and Enzymatic Hydrolysis for a Wet Biorefinery [1] This sequential method enhances the extraction of valuable compounds from wet microalgae biomass, avoiding the energy cost of drying.
Protocol 2: Real-Time Monitoring via Fluorescence Spectroscopy [2] This protocol allows for in vivo, non-destructive monitoring of key culture parameters.
DMPT is highly hygroscopic, meaning it readily absorbs moisture from the air. This can lead to several significant issues during experiments and manufacturing [1]:
To mitigate these issues, a combination of procedural controls and formulation techniques is recommended. The following workflow outlines a general handling and storage procedure to minimize DMPT's exposure to ambient moisture.
Title: Experimental Workflow for Hygroscopic DMPT Handling
The formulation strategies referenced in the workflow are proven methods for protecting hygroscopic compounds [1]:
Selecting the right equipment is critical for creating a controlled environment. The table below summarizes key equipment options based on information from laboratory suppliers [2] [3] [4].
| Equipment Type | Key Features | Best for DMPT Handling |
|---|---|---|
| Desiccators [2] | Airtight vessels; use desiccant (e.g., silica gel); vacuum/non-vacuum models; acrylic (clear) or stainless steel. | Short-term storage, weighing samples, and cooling dried products in a low-humidity chamber. |
| Desiccator Cabinets [2] | Front-loading cabinets; larger capacity; built-in desiccant trays; some with hygrometers. | Storing larger containers of DMPT powder or equipment in a controlled atmosphere. |
| Glove Boxes [3] [4] | Fully sealed chamber with gloves; atmosphere controlled via gas purification; can maintain inert gas (N₂) environment. | Ideal for high-risk operations like weighing, mixing, and primary packaging where maximum protection from moisture and oxygen is needed. |
Q1: My DMPT powder has become clumpy and wet. Can it be salvaged?
Q2: During tablet compression, DMPT keeps sticking to the punches. What can I do?
Q3: What is the best long-term packaging for DMPT or its formulations?
Consistently monitor the stability of your DMPT product:
| Question | Answer & Key Findings | Primary Source |
|---|
| What are the main pathways of bacterial DMSP catabolism? | DMSP is primarily degraded via:
For your experimental design and troubleshooting, here are methodologies and summarized quantitative data from key studies.
The table below summarizes genes and their associated bacterial carriers involved in DMSP degradation, based on a study of Arctic Kongsfjorden surface waters [2].
| Gene | Pathway | Function | Primary Bacterial Carriers |
|---|---|---|---|
| dmdA | Demethylation | Demethylates DMSP to MMPA | Roseobacter clade (esp. Sulfitobacter, Roseovarius) |
| dddL | Cleavage | Cleaves DMSP to DMS + acrylate | Genus Sulfitobacter |
| dddP | Cleavage | Cleaves DMSP to DMS + acrylate | Roseobacter clade, other Alpha- and Gammaproteobacteria |
This table outlines microbial groups involved in DMSO reduction to DMS in saltmarsh sediment experiments, and their response to sulfate reduction inhibition [4].
| Microbial Order | DMSO Reductase Type | Role/Response |
|---|---|---|
| Desulfobulbales | Dms-type | Dominant DMSO reducers when sulfate reduction is active. |
| Enterobacterales | Dms-type | Dominant DMSO reducers when sulfate reduction is active. |
| Rhodobacterales | Tor-type | Increased when sulfate reduction was inhibited by molybdate. |
| Vibrionales | Various | Increased in relative abundance in all treatments. |
This methodology is adapted from anoxic batch experiments with saltmarsh sediments [4].
To visualize the complex relationships in this sulfur cycle, the following diagram outlines the key transformation pathways and their environmental impacts.
The diagram above illustrates the core pathways. Below is an experimental workflow that outlines a systematic approach to investigate these processes in a controlled setting.
DMPT improves the intestinal digestive capacity of fish through three primary, interconnected mechanisms:
Stimulating Digestive Enzyme Secretion: DMPT supplementation has been shown to significantly increase the activities of key intestinal digestive enzymes, including trypsin, chymotrypsin, lipase, and amylase [1]. This enhancement is partly mediated by the regulation of gut hormones; DMPT increases the level of Neuropeptide Y (NPY) to stimulate feed intake and modulates Cholecystokinin (CCK) content, which in turn promotes the secretion of digestive enzymes [1].
Enhancing Intestinal Structural Integrity: DMPT strengthens the physical barrier of the gut. It alleviates oxidative damage in the intestine by up-regulating the activities of antioxidant enzymes and their gene expression. This action is linked to the Keap1a/Nrf2 signaling pathway, which is a critical regulator of cellular defense against oxidative stress [1]. A healthier intestinal structure supports more efficient nutrient digestion and absorption.
Modulating Intestinal Immune Function and Microbiota: DMPT acts as an immunomodulator. It enhances disease resistance and reduces intestinal inflammation by suppressing the activation of the NF-κB signaling pathway, which is a major driver of pro-inflammatory responses [2]. Furthermore, DMPT favorably alters the gut microbial community by increasing the number of beneficial bacteria (e.g., Lactobacillus and Bifidobacterium) and reducing detrimental bacteria (e.g., Aeromonas and E. coli) [2].
The following diagram illustrates how these pathways work together to improve intestinal health and digestive capacity.
The efficacy of DMPT is dose-dependent. Research on on-growing grass carp (Ctenopharyngodon idella) provides the following quantitative data and optimal dosage levels [1] [2].
| Parameter | Baseline (0 mg/kg diet) | With Optimal DMPT (260 mg/kg diet) | Change |
|---|---|---|---|
| Final Body Weight (g) | 596.67 ± 14.05 | 759.78 ± 22.05 | +27.3% |
| Feed Intake (FI) | Baseline | Increased | Significant |
| Specific Growth Rate (SGR) | Baseline | Increased | Significant |
| Trypsin Activity | Baseline | Increased | Significant |
| Chymotrypsin Activity | Baseline | Increased | Significant |
| Lipase Activity | Baseline | Increased | Significant |
| Amylase Activity | Baseline | Increased | Significant |
| Beneficial Bacteria (e.g., Lactobacillus) | Baseline | Increased | Significant |
| Detrimental Bacteria (e.g., Aeromonas) | Baseline | Decreased | Significant |
| Resistance to A. hydrophila | Low | High | Significantly Enhanced |
The optimal supplementation level for DMPT (as (2-Carboxyethyl)dimethylsulfonium Bromide, Br-DMPT) in grass carp feed is 260 mg/kg diet [1] [2]. This dosage was determined to maximize growth performance, digestive enzyme activities, and immune function. Based on quadratic regression analysis of growth and oxidative damage indices, the appropriate range for DMPT supplementation is between 278 mg/kg and 327 mg/kg diet [1].
To evaluate the effects of DMPT in your experiments, you can follow this standardized protocol.
Measure the activity of key digestive enzymes under species-specific physiological pH and temperature. Express total activity as U fish⁻¹, U organ⁻¹, or U g⁻¹ tissue, where 1 U (unit) = 1 μmol of product formed per minute [3].
Q1: What is the precise definition of "digestive capacity" in a research context?
Q2: Can DMPT be used in combination with other feed additives?
Q3: Is DMPT effective in all fish species?
Q4: We are getting inconsistent results in our enzyme activity assays. What could be the cause?
The table below synthesizes the core characteristics and experimental data for DMPT and Betaine based on current research.
| Feature | Dimethyl-β-propiothetin (DMPT) | Betaine (Trimethylglycine) |
|---|---|---|
| Primary Role | Powerful feeding stimulant & attractant [1] [2] [3] | Osmolyte & methyl group donor [4] |
| Source | Natural compound found in marine algae [5] [2] | Derived from sugar beet processing by-products [4] [2] |
| Mechanism of Action | Stimulates smell and taste to increase appetite [2]. May enhance antioxidant capacity & intestinal structural integrity [1]. | Acts as an osmolyte (regulating cell hydration) and a methyl donor in one-carbon metabolism. Can improve nutrient digestibility [4] [6]. |
| Reported Efficacy | - Grass Carp: Improved FI, PWG, digestive enzyme activity, and intestinal health [1].
For a deeper dive, here are the methodologies and key findings from pivotal studies.
The following diagrams illustrate the primary functional pathways through which DMPT and Betaine exert their effects, based on the reviewed literature.
| Osmolyte | Key Protective Roles | Biosynthesis Pathway & Key Enzymes | Experimental Evidence for Salinity Tolerance | Notable Organisms |
|---|---|---|---|---|
| DMSP | Osmotic adjustment, potent antioxidant, cryoprotectant, grazing deterrent [1] [2]. | Methionine methylation pathway: Methionine S-methyltransferase (MMT), S-methylmethionine decarboxylase (SDC), DMSP-amine oxidase (DOX) [1] [2]. | Gene overexpression of SaSDC and SaDOX in plants and exogenous application via root uptake significantly enhanced salt and drought tolerance [1] [2]. | Spartina anglica (cordgrass), Quercus cerris (oak), seagrasses, marine algae [1] [2] [3]. |
| Proline | Osmotic adjustment, ROS scavenging, molecular chaperone, stabilizes membranes and proteins [4]. | Synthesized from glutamate via Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR) [4]. | Accumulation correlates with tolerance in tomato, soybean, groundnut, and others. Rapid accumulation is a key trait in the halophyte Thellungiella salsuginea [5] [4]. | Widely accumulated across plants (e.g., Thellungiella, tomato, soybean) [5] [4]. |
| Glycine Betaine (GB) | Osmotic adjustment, stabilizes protein and membrane structures [4] [6]. | Synthesized from choline via choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH) [7] [6]. | A major osmolyte in Quercus robur under heat stress. Transgenic plants overproducing GB show enhanced stress tolerance [4] [3]. | Quercus robur (oak), spinach, barley [3]. |
| Sugars (e.g., Sucrose, Trehalose) | Osmotic adjustment, carbon storage, radical scavenging, stabilization of proteins (e.g., RuBisCo) [4]. | Multiple pathways; e.g., Trehalose synthesis by trehalose-6-phosphate synthase [4]. | Trehalose is superior in conferring protection under abiotic stress. Raffinose and galactinol accumulate in Arabidopsis under drought, salinity, and cold [4]. | Cowpea, Arabidopsis thaliana, Craterostigma plantagineum [4]. |
The data in the table is supported by several key studies that highlight the unique potential of DMSP.
Engineering Tolerance with DMSP Genes: A landmark 2024 study identified and characterized the genes responsible for high-level DMSP production in the salt-tolerant cordgrass Spartina anglica [1] [2]. The study demonstrated that:
DMSP in Woody Plants: Research on oak seedlings revealed that different species employ distinct osmoprotectant strategies. Under high temperatures, the more resilient Turkey oak (Quercus cerris) showed a strong osmoregulation capacity largely conferred by DMSP, while the Pedunculate oak (Quercus robur) relied more on glycine betaine [3]. This shows DMSP is a critical adaptive metabolite in perennial woody species, not just in marine grasses and algae.
The following workflow summarizes the key methodologies used in the pivotal Spartina study to identify and validate DMSP biosynthesis genes [1] [2]. This can serve as a reference for researchers looking to replicate or build upon these findings.
Step-by-Step Protocol Details:
The table below summarizes key experimental findings on DMPT's effects on carp, a commonly studied species.
| Metric | Experimental Findings in Carp | Dosage (in feed) | Citation |
|---|---|---|---|
| Feeding Attraction | Significantly increased biting frequency compared to control feed. [1] | 0.5 g/kg and 1 g/kg | [1] |
| Weight Gain Rate | Increased by 60.44% to 98.49% over the control group. [1] | 0.1 g/kg to 0.3 g/kg | [1] |
| Specific Growth Rate | Increased by 41.22% to 60.31% over the control group. [1] | 0.1 g/kg to 0.3 g/kg | [1] |
| Feed Conversion Ratio (FCR) | Significantly reduced by 28.01% to 33.05%. [1] | 0.1 g/kg to 0.3 g/kg | [1] |
| Comparison vs. DMT | DMPT showed more significant feeding and growth promotion effects than the attractant DMT at the same concentrations. [1] | 0.1 g/kg to 0.3 g/kg | [1] |
The methodology for a standard experiment investigating the effects of DMPT is outlined below.
DMPT (Dimethyl-β-propiothetin) is a feeding stimulant, not a primary protein source like fishmeal. Its role is to enhance the palatability of feed, thereby increasing feed intake and improving the efficiency of utilization of the diet's existing nutrients [1] [2].
The following diagram illustrates its proposed multi-faceted mechanism of action in aquatic animals.
To fully understand the potential of additives like DMPT, it's helpful to know the current trends in fishmeal research, which largely focuses on cost reduction and sustainability by finding alternative protein sources.
DMPT is a highly effective feeding attractant and growth promoter that works by improving feed intake and nutrient utilization. Its function is complementary to high-quality protein sources like fishmeal. The direct growth-promoting effect of adding DMPT to a diet must be evaluated against the specific basal diet it is supplementing.
For your research, you may need to design experiments that directly test DMPT supplementation in diets with varying levels of fishmeal or its alternatives to generate the comparative data you require.
| Feature | Dimethylsulfoniopropionate (DMSP) | Glutathione (GSH) |
|---|---|---|
| Chemical Nature | Tertiary sulfonium compound [1] | Tripeptide (γ-glutamyl-cysteinyl-glycine) [2] |
| Primary Antioxidant Role | Direct ROS scavenger; part of a broader antioxidant system [3] [4] | Central component of the enzymatic antioxidant system; substrate for detoxification [1] |
| Reactive Oxygen Species (ROS) Scavenged | Hydroxyl radicals (•OH) [3] [5] | Hydrogen peroxide (H2O2), superoxide radical (O2•–), singlet oxygen (1O2), and organic peroxides [6] [1] |
| Key Experimental Findings | Increased in algae under UV, Fe limitation, H2O2 stress [3]; increased in water-stressed tomato plants [5]; its cleavage to DMS upregulated under oxidative stress in bacteria [4] | Higher concentrations and GSH/GSSG ratio confer resistance to oxidative stress in mammary epithelial cells [7]; essential for embryonic development and organogenesis in zebrafish [2]; elevated in thermotolerant corals [6] |
| Quantitative Changes Under Stress | In tomato, water stress caused a 2.5-fold increase in leaf DMSP content [5] | In coral, massive Porites lutea had higher GSH concentration than branching Acropora formosa under heat stress, linked to greater thermotolerance [6] |
| Organisms / Systems Studied | Marine algae, phytoplankton, corals, bacteria, some higher plants (e.g., tomato, oak) [3] [1] [4] | Mammalian cells (e.g., breast cancer models), vertebrates (e.g., zebrafish), corals, woody plants [6] [7] [1] |
For researchers seeking to replicate or understand the foundational experiments, here are the methodologies from key studies.
This protocol uses Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for high sensitivity [5].
This method uses monochlorobimane (MCB) to visualize GSH dynamics in vivo [2].
DMSP and Glutathione function within broader biological systems and signaling pathways, which are visualized in the diagrams below.
Diagram 1: The DMSP Antioxidant System. Environmental stressors trigger DMSP biosynthesis. DMSP and its breakdown products (DMS, DMSO) can directly scavenge reactive oxygen species (ROS), leading to an antioxidant effect that protects cells [3] [4] [5].
Diagram 2: Glutathione Biosynthesis and Antioxidant Regulation. Oxidative stress or specific signaling pathways (like PI3K/Akt) stabilize the transcription factor Nrf2. Nrf2 activates genes responsible for GSH synthesis, leading to a high GSH/GSSG ratio. This enables direct ROS detoxification and xenobiotic conjugation, conferring cellular protection [7] [1] [2].
The table below summarizes key findings on intracellular DMSP concentrations from various studies, highlighting the considerable interspecies variability [1] [2] [3].
| Organism / Group | Phyla/Clade | Reported DMSP Concentration | Experimental Context & Notes |
|---|---|---|---|
| Prorocentrum sp. (dinoflagellate) | Dinoflagellata | ~1,082 mM (cytosolic) [2] | Laboratory culture; an exceptionally high producer. |
| Chrysameoba sp. (chrysophyte) | Chrysophyta | ~596 mM (cytosolic) [2] | Laboratory culture. |
| Ochromonas sp. (chrysophyte) | Chrysophyta | ~529 mM (cytosolic) [2] | Laboratory culture. |
| Gymnodinium nelsoni (dinoflagellate) | Dinoflagellata | ~280 mM (cytosolic) [2] | Laboratory culture. |
| Melosira numuloides (diatom) | Bacillariophyta | ~264 mM (cytosolic) [2] | Laboratory culture; diatom with high production. |
| Platymonas subcordiformis (green algae) | Chlorophyta | ~170 mM (cytosolic) [2] | Laboratory culture. |
| Emiliania huxleyi (coccolithophore) | Haptophyta | ~166 mM (cytosolic) [2] | Laboratory culture; key bloom-forming species. |
| Phaeocystis sp. (prymnesiophyte) | Haptophyta | 71-169 mM (cytosolic) [2] | Laboratory culture; colonial bloom-former. |
| Hymenomonas carterae | Haptophyta | ~120 mM (cytosolic) [2] | Laboratory culture. |
| Scrippsiella trochoidea (dinoflagellate) | Dinoflagellata | 56.70 fmol cell⁻¹ [1] | Field sample; highest cellular concentration in a 22-species survey. |
| Karenia mikimotoi (dinoflagellate) | Dinoflagellata | 44.60 fmol cell⁻¹ (as acrylic acid, a DMSP cleavage product) [1] | Field sample. |
| Gymnodinium baicalense (freshwater dinoflagellate) | Dinoflagellata | Up to 340 nM (in surrounding water) [4] | Field sample from Lake Baikal; demonstrates production in freshwater. |
| Symbiodinium clade D1 | Dinoflagellata | Maintained stable levels under thermal stress [5] | Axenic laboratory culture; studied for thermal tolerance. |
| Symbiodinium clade C1 | Dinoflagellata | Consumed under thermal stress [5] | Axenic laboratory culture; more thermally sensitive. |
| Pelagophyceae | Ochrophyta (Stramenopiles) | High global production (relative abundance) [6] | Metagenomic and enzyme activity studies; newly identified abundant producers. |
To evaluate and compare DMSP production, researchers employ standardized protocols. Here are the methodologies from some of the cited key experiments.
Protocol 1: Multi-Species Field Survey and Growth Phase Analysis [1]
Protocol 2: Cytosolic Concentration Measurement in Laboratory Cultures [2]
Protocol 3: Thermal Stress Response in Symbiodinium [5]
Protocol 4: Identification of Novel DMSP Biosynthesis Enzymes [6]
The synthesis of DMSP in algae and bacteria primarily originates from the amino acid methionine. Research has uncovered multiple enzymatic pathways, including recently discovered ones. The following diagram illustrates the main pathways and key enzymes involved.
To understand how activators work, it's helpful to see the common mechanism. The diagram below illustrates the primary process through which oxidative stress or electrophilic compounds activate the Nrf2-mediated antioxidant response.
In the nucleus, Nrf2 binds to a DNA sequence known as the Antioxidant Response Element (ARE), initiating the transcription of a large network of cytoprotective genes [1] [2]. This process regulates the expression of numerous antioxidants and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs) [1] [2].
The connection between DMPT and the Nrf2 pathway is not a primary focus of most research, and the available data is limited.
For a comparative perspective, the table below summarizes several well-researched Nrf2 activators with clinical relevance, which are more likely to be of interest for drug development.
| Compound Name | Type / Source | Proposed Mechanism of Action | Research / Clinical Stage (Examples) |
|---|---|---|---|
| Sulforaphane [1] [6] | Isothiocyanate from broccoli & cruciferous vegetables | Electrophilic modifier of Keap1 cysteine residues [2] | Clinical trials for cancer prevention and other diseases [6] |
| Dimethyl Fumarate (DMF) [2] [7] | Synthetic fumaric acid ester | Electrophilic modification of Keap1-Cys-151 [2] | Approved drug for multiple sclerosis and psoriasis [2] |
| Bardoxolone-methyl [2] | Synthetic triterpenoid | Electrophilic modification of Keap1-Cys-151 [2] | Multiple Phase II/III clinical trials for chronic kidney disease [2] |
| Curcumin [1] [6] | Polyphenol from the turmeric plant | Acts as a co-factor, supporting Nrf2 activation [1] [6] | Preclinical and clinical investigation for various conditions |
| Alkyl Catechols (e.g., 4-Ethylcatechol) [6] | Natural compounds from fermented foods & wood smoke | Potent redox-cycling co-factors for Nrf2 activation [6] | Identified as potent activators in mice; suggested as lost from modern diets [6] |
For the researcher audience, here are the methodological details from the study that reported Nrf2 pathway activation by DMPT [3].
The table below summarizes key quantitative findings from recent studies to facilitate a direct comparison.
| Quantitative Metric | DMSP | DMSOP | Context / Location |
|---|---|---|---|
| Global Production | ~10⁹ tonnes/year [1] | Teragram quantities/year (predicted) [2] | Global oceans |
| Sediment Concentration | Information Missing | 0.5 - 3.4 mM (particulate form dominant) [2] | Surface saltmarsh sediments |
| Seawater Concentration | Information Missing | 0.14 ± 0.18 nM [2] | Major ocean basins |
| Enzyme Catalytic Efficiency (Km) | ~8.2 mM (for DddY enzyme) [2] | ~41.0 mM (for DddY enzyme) [2] | In vitro measurement |
| Pathway Contribution | Cleavage pathway: ~10% of total degradation [3] | Oxidation from DMSP: ~3.6% of total DMSP transformation [3] | Marine microbial processing |
A pivotal discovery is that the enzymes responsible for cleaving DMSP are also capable of cleaving DMSOP. Below is a generalized experimental workflow based on the methodologies from the search results [2] [4].
This protocol outlines key steps for confirming and comparing the enzymatic activity of lyases on DMSP and DMSOP.
dddY) is amplified and inserted into a plasmid vector. This vector is then transformed into a heterologous host like E. coli that lacks native DMSP/DMSOP lyase activity. Protein expression is induced, and the enzyme is purified for in vitro assays.The diagram below illustrates the interconnected catabolic pathways of DMSP and DMSOP, highlighting the shared enzyme families.
The key insight is the enzyme promiscuity of DMSP lyases. Research has confirmed that all nine known DMSP lyase isozymes (DddY, DddL, DddQ, DddW, DddK, DddU, DddP, DddD, and Alma1) can also cleave DMSOP, producing DMSO and acrylate [2]. This means a single enzyme can function in both the DMSP and DMSOP cleavage pathways.
| Subject Species | Diet Context | DMPT Supplementation Level | Effects on Digestive Enzyme Activities | Key Growth Performance Findings | Citation |
|---|---|---|---|---|---|
| On-growing grass carp (Ctenopharyngodon idella) | All-plant protein diet | 150 to 450 mg/kg (Optimal: 323.7 - 383.2 mg/kg) | ↑ Trypsin, lipase, and amylase activities in the intestine. | ↑ Final body weight, weight gain, feed intake. Improved intestinal structural integrity. | [1] |
| Juvenile Hucho taimen | Basic diet | 328 mg/kg (among tested levels) | Significantly increased lipase activity in the pyloric caeca at 528 mg/kg. | Lowest FCR and highest growth rate at 328 mg/kg. | [2] |
| Gibel carp (Carassius auratus gibelio) | Not specified in abstract | Not specified in abstract | Improved protease, lipase, and amylase activities in the intestine. | Improved feed intake and growth. | [1] |
The methodologies from the two primary research articles are detailed below:
Study on Grass Carp [1]
Study on Hucho taimen [2]
The research on grass carp suggests that the enhancement of digestive capacity is linked to the improvement of intestinal structural integrity [1]. The proposed mechanism can be visualized as follows:
| Sulfur Compound | Major Source | Key Climatic Role | Estimated Impact / Flux | Key Notes |
|---|---|---|---|---|
| DMSP/DMS | Marine phytoplankton, macroalgae [1] [2] | Forms aerosols that become Cloud Condensation Nuclei (CCN), leading to cooling [1]. | -1.7 to -2.3 W/m² (cooling effect) [1] | Cooling effect is comparable to the warming effect of anthropogenic CO₂ [1]. |
| Sulfate (SO₄²⁻) from DMS | Atmospheric oxidation of DMS [3] | Contributes to aerosol formation and growth, influencing cloud albedo and radiative forcing [3]. | Data from models shows wide variation [3]. | Labeled as "bioSO₄" in ice core studies; production is sensitive to atmospheric oxidant changes [3]. |
| Methanesulfonic Acid (MSA) | Atmospheric oxidation of DMS [3] | Forms aerosols and serves as a traditional proxy for past DMS emissions in ice cores [3]. | Industrial-era decline observed in Greenland ice cores [3]. | Ice core trends are now understood to be influenced more by changes in pollution-driven oxidation chemistry than by DMS emission levels [3]. |
| Anthropogenic CO₂ | Human activities (fossil fuels) | Greenhouse gas causing global warming. | +1.83 ± 0.2 W/m² (warming effect) [1] | Provided as a benchmark for the magnitude of DMSP's cooling effect [1]. |
To ensure the reliability and comparability of data on DMSP and its climatic effects, researchers follow specific protocols.
Sample Collection and Preservation: DMSP is most commonly measured by analyzing the DMS released after alkaline hydrolysis (using NaOH) [4]. For long-term storage of macroalgal samples, acidification with 0.2 mol·L⁻¹ HCl has been shown to be superior, preserving DMSP content without significant loss for at least three months, unlike drying or freezing which can lead to losses of 37-98% [4].
Tracing Degradation Pathways: To study the bacterial breakdown of DMSP, researchers use isotopically labeled [²H₆]DMSP and synthetic DMSP analogues like dimethyltelluriopropionate (DMTeP) [5]. Feeding these to bacterial cultures (e.g., Roseobacter clade members) and analyzing the volatile products (e.g., DMS, methanethiol) via Gas Chromatography-Mass Spectrometry (GC-MS) helps identify and quantify the activity of different degradation pathways (cleavage vs. demethylation) [5].
Investigating Atmospheric Oxidation: The complex atmospheric fate of DMS is studied using chemical transport models (e.g., GEOS-Chem) and zero-dimensional box models [3]. These models simulate DMS oxidation over different eras by incorporating various gas-phase and aqueous-phase reactions with oxidants like the hydroxyl radical (OH), nitrate radical (NO₃), and bromine monoxide (BrO) to understand the resulting yields of MSA and sulfate aerosols [3].
The production and breakdown of DMSP involve specific biochemical pathways across different organisms. The following diagrams illustrate these core pathways and their key actors.
Ongoing research continues to reveal new dimensions of the marine sulfur cycle.
New DMSP Producers: The recent discovery of alternative DMSP biosynthesis enzymes (DsyGD, DSYE) in diverse and abundant microorganisms, such as filamentous cyanobacteria and bloom-forming Pelagophyceae algae, significantly expands the known diversity of DMSP producers. Organisms with the DSYE enzyme may be globally more abundant DMSP producers than those with previously known genes [6].
Atmospheric Chemistry Complexity: The interpretation of historical and modern data is highly complex. Industrial-era trends in MSA from ice cores are now attributed not simply to changes in phytoplankton abundance but largely to pollution-driven shifts in atmospheric oxidant chemistry (e.g., increases in the nitrate radical) [3]. Aqueous-phase chemistry in clouds is dominant, producing an estimated 82–99% of atmospheric MSA and DMS-derived sulfate [3].
Ecological Drivers: The distribution and concentration of DMSP and DMS in the ocean are highly variable and influenced by complex ecological interactions. Factors such as phytoplankton community structure, zooplankton grazing, and bacterial community composition all control the production and transformation of DMSP [1]. Environmental events like Ulva prolifera green tides can dramatically increase local DMS and DMSP concentrations [2].
Irritant